Product packaging for Bosutinib-d8(Cat. No.:)

Bosutinib-d8

Cat. No.: B1157718
M. Wt: 538.5 g/mol
InChI Key: UBPYILGKFZZVDX-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bosutinib-d8 is a deuterium-labeled analog of bosutinib, a second-generation tyrosine kinase inhibitor that targets the BCR-ABL oncogene, which is a key driver in Philadelphia chromosome-positive chronic myeloid leukemia (CML) . This compound is specifically designed for use as an internal standard in quantitative bioanalysis. Its primary research application is in the development and application of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for the precise and accurate quantification of bosutinib concentrations in biological matrices such as human plasma . Using a stable isotope-labeled internal standard like this compound is critical in analytical chemistry. It corrects for variability in sample preparation and ionization efficiency during mass spectrometry analysis, thereby improving the reliability of pharmacokinetic data. Reliable therapeutic drug monitoring (TDM) is essential in oncology research, as studies have shown that the pharmacokinetics of tyrosine kinase inhibitors like bosutinib can exhibit high inter-individual variability, which may impact efficacy and safety . This compound allows researchers to ensure the accuracy of their data, supporting investigations into dose optimization, drug-drug interactions, and adherence in a research setting . This product is intended for use by qualified researchers in a laboratory environment. It is strictly labeled "For Research Use Only" and is not to be used as a drug or for any diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29Cl2N5O3 B1157718 Bosutinib-d8

Properties

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

538.5 g/mol

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)/i6D2,7D2,8D2,9D2

InChI Key

UBPYILGKFZZVDX-COMRDEPKSA-N

Synonyms

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8;  SKI 606-d8; 

Origin of Product

United States

Foundational & Exploratory

Bosutinib-d8: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bosutinib-d8, a deuterated analog of the tyrosine kinase inhibitor Bosutinib. It details its primary application in research, presents quantitative data for its use, outlines experimental protocols, and visualizes key processes and pathways. This document is intended to serve as a core resource for professionals in drug metabolism, pharmacokinetics, and bioanalytical sciences.

Introduction to this compound

This compound is a stable isotope-labeled version of Bosutinib, a potent dual inhibitor of the Src and Abl tyrosine kinases. In this compound, eight hydrogen atoms on the methylpiperazinyl propoxy side chain have been replaced with deuterium atoms. This isotopic substitution results in an increase in the molecular weight by approximately 8 Daltons compared to the parent compound, Bosutinib. While chemically similar to Bosutinib, this mass difference makes this compound an invaluable tool in bioanalytical research, particularly in studies involving mass spectrometry.

The primary and critical use of this compound in a research setting is as an internal standard (IS) for the accurate and precise quantification of Bosutinib in complex biological matrices such as plasma, serum, and tissue homogenates. Its utility is most pronounced in pharmacokinetic and toxicokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Bosutinib and its deuterated analog is essential for method development. The key properties are summarized below.

PropertyBosutinibThis compound
Molecular Formula C₂₆H₂₉Cl₂N₅O₃C₂₆H₂₁D₈Cl₂N₅O₃
Average Molecular Weight 530.45 g/mol 538.5 g/mol
Monoisotopic Mass 529.1651 Da537.2149 Da
Canonical SMILES CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OCCN1C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C1([2H])[2H])CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Application in Bioanalytical Methods: LC-MS/MS Quantification

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because its physicochemical properties are nearly identical to the analyte (Bosutinib), meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for the correction of variability in sample preparation and matrix effects, leading to high accuracy and precision.

Experimental Protocol: Quantification of Bosutinib in Human Plasma

The following is a representative experimental protocol for the quantification of Bosutinib in human plasma using this compound as an internal standard, synthesized from established methodologies.

3.1.1 Materials and Reagents

  • Bosutinib reference standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

3.1.2 Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and standards at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables outline typical parameters for the chromatographic separation and mass spectrometric detection of Bosutinib and this compound.

Table 3.2.1: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution tailored to achieve optimal separation
Column Temperature 40°C
Injection Volume 5-10 µL

Table 3.2.2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Ion Spray Voltage +5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 3.2.3: MRM Transitions for Bosutinib and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Bosutinib 530.1141.1150
This compound (IS) 538.2141.1150

Note: The product ion for this compound is often the same as for Bosutinib if the fragmentation occurs away from the site of deuteration.

Method Validation Parameters

A bioanalytical method using this compound as an internal standard would be validated according to regulatory guidelines (e.g., FDA, EMA). Typical performance characteristics are summarized below.

ParameterTypical Specification
Calibration Curve Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated for by the internal standard
Stability Analyte stable under various storage and handling conditions

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Bosutinib in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Spike with this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into UHPLC reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometry Detection (ESI+, MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantify using Calibration Curve ratio_calc->quantification

Bioanalytical workflow for Bosutinib quantification.
Bosutinib's Mechanism of Action: Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effect by inhibiting the constitutively active BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), and Src family kinases. The diagram below illustrates these signaling pathways and the point of inhibition by Bosutinib.

G cluster_bcr_abl BCR-ABL Pathway cluster_src Src Kinase Pathway cluster_downstream Downstream Cellular Effects bcr_abl BCR-ABL grb2 Grb2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 ras Ras grb2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation adhesion Altered Adhesion erk->adhesion akt Akt pi3k->akt mtor mTOR akt->mtor survival Survival / Anti-Apoptosis akt->survival mtor->proliferation stat5->survival src Src Family Kinases (Src, Lyn, Hck) src->ras src->pi3k src->stat5 bosutinib Bosutinib bosutinib->bcr_abl Inhibits bosutinib->src Inhibits

Inhibition of BCR-ABL and Src signaling by Bosutinib.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development. Its primary application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the pharmacokinetic and bioanalytical assessment of Bosutinib. The detailed protocols and methodologies presented in this guide, along with the visual representations of the experimental workflow and the targeted signaling pathways, provide a foundational resource for the effective utilization of this compound in a research setting. Proper application of these principles will contribute to the robust characterization of Bosutinib and aid in its continued development and clinical application.

A Comprehensive Technical Guide to Bosutinib-d8 Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of high-quality analytical standards is paramount for accurate and reproducible results. This in-depth technical guide provides a core overview of commercially available Bosutinib-d8, a deuterated internal standard essential for the quantitative analysis of the tyrosine kinase inhibitor, Bosutinib.

Commercial Suppliers and Product Specifications

A critical step in any analytical method development is the selection of a reliable source for reference standards. Several commercial suppliers offer this compound analytical standards. The table below summarizes the key quantitative data available from prominent vendors to facilitate an informed selection process.

SupplierCatalog NumberPurityIsotopic EnrichmentAvailable Formats/Concentrations
Cayman Chemical 25460≥98%≥99% deuterated forms (d1-d8)[1]100 µg, 1 mg, 5 mg (solid)
MedChemExpress HY-10158S>98%Not specified1 mg, 5 mg, 10 mg (solid)
Acanthus Research ACB-161030-0006Not specifiedNot specified100 mg (solid)[2]
Simson Pharma Limited SPL-BOS-011Not specifiedNot specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg (solid)
Quality Control Chemicals Inc. QB151927Not specifiedNot specifiedInquire for details
PI & PI Biotech Inc. Not specifiedNot specifiedNot specifiedInquire for details

Experimental Protocol: Quantification of Bosutinib in Biological Matrices using LC-MS/MS

The following is a representative, detailed methodology for the quantification of Bosutinib in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite of established bioanalytical techniques.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bosutinib: 530.1 → 141.1[3]

    • This compound: 538.1 → 141.1 (Predicted, based on the stable isotope label position)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy and Cone Voltage: These parameters should be optimized for the specific instrument to achieve maximum signal intensity for both the analyte and the internal standard.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the core signaling pathway of Bosutinib.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

A typical bioanalytical workflow for the quantification of Bosutinib.

bosutinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase BCR_ABL BCR-ABL RTK->BCR_ABL Src Src Family Kinases (Src, Lyn, Hck) RTK->Src PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Src->PI3K_AKT_mTOR Src->RAS_MAPK Src->JAK_STAT Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Survival RAS_MAPK->Angiogenesis JAK_STAT->Proliferation JAK_STAT->Survival JAK_STAT->Angiogenesis

The core signaling pathway inhibited by Bosutinib.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For the most accurate and reliable results, researchers should always refer to the specific documentation provided by their chosen supplier and validate all analytical methods according to the relevant regulatory guidelines.

References

Bosutinib's Dual Src/Abl Kinase Inhibition: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bosutinib (SKI-606) is a potent, orally bioavailable, second-generation tyrosine kinase inhibitor (TKI) that functions as a dual inhibitor of Src and Abl kinases. This dual inhibitory activity underpins its clinical efficacy in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to first-generation TKIs like imatinib. Bosutinib's mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of both Bcr-Abl and Src family kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration. This technical guide provides an in-depth exploration of the molecular mechanisms of bosutinib, detailed experimental protocols for key assays, and a comprehensive summary of its kinase inhibition profile.

Introduction: The Dual Threat of Bcr-Abl and Src in Cancer

The constitutively active Bcr-Abl fusion protein, a hallmark of Philadelphia chromosome-positive (Ph+) CML, is a primary driver of leukemogenesis. It activates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, promoting uncontrolled cell growth and survival. Concurrently, Src family kinases (SFKs), which are often overexpressed and hyperactivated in various cancers, play a pivotal role in cell proliferation, adhesion, and motility. The dual inhibition of both Bcr-Abl and Src by bosutinib offers a multi-pronged therapeutic strategy to combat cancer cell signaling.

Mechanism of Action: Competitive Inhibition of ATP Binding

Bosutinib exerts its inhibitory effects by competing with ATP for the binding site within the catalytic domain of both Abl and Src kinases. The 4-anilino-3-quinolinecarbonitrile core of the bosutinib molecule occupies the adenine-binding pocket, preventing the phosphorylation of substrate proteins and thereby abrogating downstream signaling. Structural studies have revealed that bosutinib binds to the active "DFG-in" conformation of the Abl kinase domain. This binding mode is distinct from that of imatinib, which preferentially binds to the inactive "DFG-out" conformation, and contributes to bosutinib's activity against many imatinib-resistant Bcr-Abl mutations.

Inhibition of Bcr-Abl Signaling

By directly inhibiting the kinase activity of the Bcr-Abl oncoprotein, bosutinib effectively blocks the phosphorylation of key downstream substrates. A critical substrate for Bcr-Abl is the adaptor protein CrkL. The phosphorylation of CrkL at tyrosine 207 (p-CrkL) is a well-established biomarker of Bcr-Abl kinase activity in CML cells. Bosutinib treatment leads to a dose-dependent decrease in p-CrkL levels, demonstrating its potent inhibition of the Bcr-Abl signaling cascade. This inhibition ultimately disrupts the aberrant signaling that drives the proliferation and survival of CML cells.

Inhibition of the Bcr-Abl signaling pathway by bosutinib.
Inhibition of Src Family Kinase Signaling

Bosutinib is a potent inhibitor of Src family kinases (SFKs), including Src, Lyn, and Hck. SFKs are involved in a multitude of cellular processes, including cell growth, differentiation, migration, and survival. In the context of CML, SFKs have been shown to be activated by and interact with Bcr-Abl, contributing to the malignant phenotype. By inhibiting SFKs, bosutinib disrupts these downstream signaling pathways, further contributing to its anti-leukemic activity. The inhibition of Src kinase by bosutinib has been demonstrated to suppress the phosphorylation of downstream targets such as STAT3, ERK, and S6 ribosomal protein, which are components of the JAK/STAT, MAPK/ERK, and PI3K/AKT/mTOR pathways, respectively.

Src_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Src Src Kinase Receptor->Src FAK FAK Src->FAK P Grb2_Sos Grb2/SOS Src->Grb2_Sos STAT3 STAT3 Src->STAT3 P p_FAK p-FAK Cell_Adhesion_Migration Cell Adhesion & Migration p_FAK->Cell_Adhesion_Migration Ras_GTP Ras-GTP Grb2_Sos->Ras_GTP PI3K PI3K Ras_GTP->PI3K Cell_Proliferation_Survival Cell Proliferation & Survival PI3K->Cell_Proliferation_Survival p_STAT3 p-STAT3 p_STAT3->Cell_Proliferation_Survival Bosutinib Bosutinib Bosutinib->Src

Inhibition of the Src signaling pathway by bosutinib.

Quantitative Data: Kinase Inhibition Profile

Bosutinib has been extensively profiled against a large panel of kinases, revealing its potent and relatively selective inhibitory activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of bosutinib against key kinases, including wild-type and mutant forms of Bcr-Abl, as well as members of the Src family and other important kinases implicated in cancer.

Table 1: Bosutinib IC50 Values against Bcr-Abl and Common Mutants
Kinase TargetIC50 (nM)Reference
Bcr-Abl (Wild-Type)1.0 - 20
Bcr-Abl (G250E)~30
Bcr-Abl (E255K)~394
Bcr-Abl (Y253F)~40
Bcr-Abl (M351T)~25
Bcr-Abl (F359V)~40
Bcr-Abl (T315I)>1000
Bcr-Abl (V299L)>1000

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Bosutinib IC50 Values against Src Family and Other Kinases
Kinase TargetIC50 (nM)Reference
Src1.2
Lyn0.85
Hck<10
Fgr0.17
Lck<10
Fyn<10
Yes<10
EGFR~100
VEGFR2>1000
PDGFRβ>1000
c-Kit>1000

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of bosutinib.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of bosutinib against Abl and Src kinases using a radiometric filter binding assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Kinase, Substrate, [γ-32P]ATP, and Bosutinib dilutions Incubate Incubate Kinase, Substrate, and Bosutinib (or DMSO control) at 30°C for 10 min Reagents->Incubate Initiate Initiate reaction by adding [γ-32P]ATP Incubate->Initiate Incubate_Reaction Incubate at 30°C for 30 min Initiate->Incubate_Reaction Stop Stop reaction with Phosphoric Acid Incubate_Reaction->Stop Filter Spot reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-32P]ATP Stop->Filter Scintillation Measure incorporated radioactivity using a scintillation counter Filter->Scintillation Calculate Calculate percent inhibition for each Bosutinib concentration Scintillation->Calculate Determine_IC50 Determine IC50 value by non-linear regression analysis Calculate->Determine_IC50

Workflow for in vitro kinase inhibition assay.
  • Recombinant Kinases: Purified recombinant human Abl1 (catalytic domain) and Src (full-length) kinases (e.g., from SignalChem).

  • Substrate Peptides:

    • Abl Substrate (Abltide): EAIYAAPFAKKK

    • Src Substrate (Cdc2 peptide): KVEKIGEGTYGVVYK

  • [γ-32P]ATP: 10 mCi/mL.

  • Bosutinib: Stock solution in DMSO.

  • Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

  • Stop Solution: 75 mM Orthophosphoric acid.

  • P81 Phosphocellulose Paper: (Whatman).

  • Scintillation Cocktail: (PerkinElmer).

  • Prepare serial dilutions of bosutinib in 1X assay buffer.

  • In a 96-well plate, add 5 µL of the bosutinib dilutions or DMSO (vehicle control).

  • Add 20 µL of a solution containing the kinase (5-10 nM final concentration) and the corresponding substrate peptide (10-20 µM final concentration) in 1X assay buffer to each well.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of 1X assay buffer containing [γ-32P]ATP (to a final concentration of 10 µM and specific activity of ~500 cpm/pmol).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 75 mM orthophosphoric acid.

  • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each bosutinib concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effect of bosutinib on the human CML cell line K562.

Proliferation_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis Culture_Cells Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics Seed_Cells Seed cells into a 96-well plate at a density of 5,000 cells/well Culture_Cells->Seed_Cells Add_Bosutinib Add serial dilutions of Bosutinib (or DMSO control) to the wells Seed_Cells->Add_Bosutinib Incubate_Treatment Incubate for 72 hours at 37°C, 5% CO2 Add_Bosutinib->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or acidified isopropanol) and incubate to dissolve crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_Viability Calculate percent cell viability relative to the DMSO control Measure_Absorbance->Calculate_Viability Determine_IC50_Prolif Determine IC50 value by non-linear regression analysis Calculate_Viability->Determine_IC50_Prolif

Workflow for cell-based proliferation assay.
  • Cell Line: K562 human CML cell line (ATCC).

  • Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Bosutinib: Stock solution in DMSO.

  • MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).

  • Solubilization Solution: DMSO or 0.01 M HCl in isopropanol.

  • 96-well cell culture plates.

  • Culture K562 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells in the exponential growth phase and determine cell viability using trypan blue exclusion.

  • Seed 5,000 cells in 100 µL of culture medium per well in a 96-well plate.

  • Prepare serial dilutions of bosutinib in culture medium.

  • Add 100 µL of the bosutinib dilutions or medium with DMSO (vehicle control) to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each bosutinib concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of CrkL Phosphorylation

This protocol details the procedure for assessing the inhibition of Bcr-Abl kinase activity by bosutinib through the detection of phosphorylated CrkL (p-CrkL) in K562 cells.

Western_Blot_Workflow cluster_cell_treatment_lysis Cell Treatment & Lysis cluster_sds_page_transfer SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting cluster_detection_analysis Detection & Analysis Treat_Cells Treat K562 cells with various concentrations of Bosutinib for 2 hours Lyse_Cells Lyse cells in RIPA buffer containing protease and phosphatase inhibitors Treat_Cells->Lyse_Cells Quantify_Protein Determine protein concentration using a BCA assay Lyse_Cells->Quantify_Protein Prepare_Samples Prepare protein lysates with Laemmli buffer and denature at 95°C Quantify_Protein->Prepare_Samples Run_Gel Separate proteins by SDS-PAGE Prepare_Samples->Run_Gel Transfer_Proteins Transfer proteins to a PVDF membrane Run_Gel->Transfer_Proteins Block_Membrane Block the membrane with 5% BSA in TBST Transfer_Proteins->Block_Membrane Incubate_Primary Incubate with primary antibodies (anti-p-CrkL and anti-GAPDH) overnight at 4°C Block_Membrane->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect_Signal Detect chemiluminescent signal using an imaging system Incubate_Secondary->Detect_Signal Analyze_Bands Quantify band intensities and normalize p-CrkL to GAPDH Detect_Signal->Analyze_Bands

Workflow for Western blot analysis of CrkL phosphorylation.
  • Cell Line and Culture Medium: As described in section 4.2.2.

  • Bosutinib: Stock solution in DMSO.

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit: (Thermo Fisher Scientific).

  • Laemmli Sample Buffer (4X): (Bio-Rad).

  • SDS-PAGE Gels and Buffers: (Bio-Rad).

  • PVDF Membrane: (Millipore).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-CrkL (Tyr207) antibody (e.g., Cell Signaling Technology #3181).

    • Mouse anti-GAPDH antibody (loading control) (e.g., Santa Cruz Biotechnology).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate (ECL): (Thermo Fisher Scientific).

  • Seed K562 cells in a 6-well plate at a density of 1 x 106 cells/mL.

  • Treat the cells with various concentrations of bosutinib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours at 37°C.

  • Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cell pellet in 100 µL of ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-CrkL antibody (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-GAPDH antibody for a loading control.

  • Quantify the band intensities using image analysis software and normalize the p-CrkL signal to the GAPDH signal.

Conclusion

Bosutinib's dual inhibition of Src and Abl kinases provides a powerful and effective mechanism for targeting the aberrant signaling pathways that drive the growth and survival of cancer cells, particularly in Ph+ CML. Its ability to overcome resistance to first-generation TKIs highlights the importance of targeting multiple oncogenic drivers. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of bosutinib and other kinase inhibitors.

Technical Guide: Isotopic Purity and Labeling Efficiency of Bosutinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and labeling efficiency of Bosutinib-d8, a deuterated analog of the tyrosine kinase inhibitor Bosutinib. This guide is intended for researchers and professionals in drug development and related scientific fields who utilize stable isotope-labeled compounds.

Introduction to Bosutinib and its Deuterated Analog

Bosutinib is a potent, orally active dual inhibitor of the Src and Abl tyrosine kinases.[1] It is approved for the treatment of chronic myeloid leukemia (CML).[1] The mechanism of action of Bosutinib involves the inhibition of the Bcr-Abl fusion protein, which is characteristic of Philadelphia chromosome-positive CML, as well as the Src family of kinases.[1][2] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2]

This compound is a stable isotope-labeled version of Bosutinib, where eight hydrogen atoms have been replaced by deuterium. This deuterated form is commonly used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Bosutinib in biological matrices by mass spectrometry.

Data Presentation

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms. It is typically determined by mass spectrometry, which separates and quantifies the different isotopologues (molecules that differ only in their isotopic composition).

While specific batch data for commercially available this compound is not publicly available, a representative isotopic distribution for a high-purity batch of a d8-labeled compound is presented in Table 1. This data is illustrative and may not reflect the exact isotopic distribution of a specific lot of this compound.

Table 1: Representative Isotopic Distribution of a d8-Labeled Compound

IsotopologueRelative Abundance (%)
d898.5
d71.2
d60.2
d5<0.1
d4<0.1
d3<0.1
d2<0.1
d1<0.1
d0 (unlabeled)<0.1
Labeling Efficiency of this compound

Labeling efficiency refers to the extent to which the intended hydrogen atoms have been replaced by deuterium during the synthesis of the deuterated compound. It is a measure of the success of the deuteration reaction. High labeling efficiency is crucial for the utility of the deuterated compound as an internal standard.

Table 2: Representative Labeling Efficiency of this compound

Deuteration SiteDeuterium Incorporation (%)
Position 1>99
Position 2>99
Position 3>99
Position 4>99
Position 5>99
Position 6>99
Position 7>99
Position 8>99

Experimental Protocols

The determination of isotopic purity and labeling efficiency of deuterated compounds like this compound typically involves high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound.

Objective: To quantify the relative abundance of each isotopologue of this compound.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • Appropriate HPLC or UHPLC system and column

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in methanol).

  • Chromatographic Separation: Inject the sample into the LC-MS system. Use a suitable reversed-phase column (e.g., C18) and a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Analysis:

    • Acquire data in full scan mode in the positive ion mode.

    • Set the mass resolution to a high value (e.g., >60,000) to resolve the isotopic peaks.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the this compound signal.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopologues of this compound (d0 to d8).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total peak area of all isotopologues.

Determination of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for assessing the extent of deuteration at specific sites in the this compound molecule.

Objective: To confirm the positions of deuterium labeling and estimate the percentage of deuterium incorporation at each site.

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., DMSO-d6)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated NMR solvent.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider acquiring 2D NMR spectra (e.g., HSQC, HMBC) for unambiguous signal assignment.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of this compound with that of an unlabeled Bosutinib standard.

    • The absence or significant reduction of signals in the ¹H NMR spectrum of this compound at specific chemical shifts indicates deuterium incorporation at those positions.

    • The labeling efficiency at each site can be estimated by integrating the residual proton signals and comparing them to the integrals of non-deuterated protons in the molecule.

Mandatory Visualizations

Bosutinib Signaling Pathway

Bosutinib exerts its therapeutic effect by inhibiting the Src and Abl kinases, which are key components of several signaling pathways that drive cancer cell proliferation and survival. The following diagram illustrates the simplified signaling cascade affected by Bosutinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Bcr_Abl Bcr-Abl PI3K PI3K Bcr_Abl->PI3K RAS RAS Bcr_Abl->RAS STAT STAT Bcr_Abl->STAT Src->PI3K Src->RAS Src->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT->Gene_Expression Bosutinib Bosutinib Bosutinib->Bcr_Abl Bosutinib->Src

Caption: Simplified Bosutinib signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the logical flow of an experiment to determine the isotopic purity of this compound using LC-HRMS.

G Start Start: this compound Sample Sample_Prep Sample Preparation (Dilution in appropriate solvent) Start->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase Separation) Sample_Prep->LC_Separation HRMS_Analysis High-Resolution Mass Spectrometry (Full Scan, Positive Ion Mode) LC_Separation->HRMS_Analysis Data_Extraction Data Extraction (Extract Ion Chromatograms for d0-d8) HRMS_Analysis->Data_Extraction Peak_Integration Peak Integration (Integrate peak areas for each isotopologue) Data_Extraction->Peak_Integration Calculation Calculation (Determine relative abundance of each isotopologue) Peak_Integration->Calculation End End: Isotopic Purity Report Calculation->End

Caption: Workflow for isotopic purity analysis.

References

Bosutinib-d8: A Comprehensive Technical Guide to its Certificate of Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and quality control (QC) procedures for Bosutinib-d8, a deuterated internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor, Bosutinib. This document outlines the typical specifications, analytical methodologies, and data interpretation necessary for the confident use of this compound in research and drug development settings.

Certificate of Analysis: A Snapshot of Quality

The Certificate of Analysis for this compound is a formal document that confirms the identity, purity, and quality of a specific batch. It provides a comprehensive summary of the analytical tests performed and their results.

Identification and General Properties

A typical CoA for this compound will begin with fundamental identification details.

ParameterSpecificationTypical Data
Product Name This compoundThis compound
CAS Number 2733145-45-22733145-45-2
Molecular Formula C₂₆H₂₁D₈Cl₂N₅O₃C₂₆H₂₁D₈Cl₂N₅O₃
Molecular Weight 538.5 g/mol 538.5 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in DMSOConforms
Purity Assessment

Purity is a critical parameter, encompassing both chemical and isotopic purity.

Purity TestMethodSpecificationTypical Result
Chemical Purity HPLC-UV≥ 98.0%99.5%
Isotopic Purity LC-MS≥ 98% Deuterated forms (d₁-d₈)99.2%
Deuterium Incorporation Mass SpectrometryReport individual isotopic speciesd₈ > 95%, d₇ < 5%, d₆ < 1%
Impurity Profile

The CoA will also detail the levels of any detected impurities.

Impurity AnalysisMethodSpecificationTypical Result
Unlabeled Bosutinib (d₀) LC-MS≤ 0.5%0.2%
Other Impurities HPLC-UVIndividual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%Conforms

Quality Control Experimental Protocols

Rigorous analytical testing underpins the data presented on the Certificate of Analysis. The following sections detail the methodologies for the key quality control experiments.

Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound and quantify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with the mobile phase to a working concentration.

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of this compound are compared to a reference standard. Impurities are identified and quantified based on their relative retention times and peak areas.

HPLC_Workflow HPLC Analysis Workflow for Chemical Purity cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in DMSO prep1->prep2 prep3 Dilute with Mobile Phase prep2->prep3 analysis1 Inject Sample prep3->analysis1 Prepared Sample analysis2 Chromatographic Separation analysis1->analysis2 analysis3 UV Detection (260 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 Chromatogram data2 Calculate Purity data1->data2 data3 Quantify Impurities data1->data3 report Final Report data2->report Purity Result data3->report Impurity Profile

Caption: Workflow for determining the chemical purity of this compound by HPLC.

Isotopic Purity and Deuterium Incorporation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the isotopic purity and determine the distribution of deuterated species.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).

  • Chromatography: A rapid chromatographic separation is typically used to introduce the sample into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and its isotopologues.

  • Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀) and deuterated species (d₁ through d₈) are measured. The isotopic purity is calculated by summing the intensities of all deuterated species and dividing by the total intensity of all species (deuterated and unlabeled). The percentage of each deuterated species is also determined.

MS_Workflow LC-MS Workflow for Isotopic Purity cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Analysis sample This compound Solution lc Liquid Chromatography sample->lc esi Electrospray Ionization (ESI) lc->esi mass_analyzer High-Resolution Mass Analyzer esi->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Acquire Mass Spectrum detector->mass_spectrum peak_integration Integrate Isotopologue Peaks (d₀-d₈) mass_spectrum->peak_integration calc_purity Calculate Isotopic Purity & Distribution peak_integration->calc_purity final_report Isotopic Purity Report calc_purity->final_report Results

Caption: Workflow for the determination of isotopic purity by LC-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Experiments:

    • ¹H NMR: To confirm the absence of protons at the labeled positions.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Data Analysis: The resulting spectra are compared to the known spectra of unlabeled Bosutinib to confirm the structural integrity and the successful incorporation of deuterium at the specified positions.

Bosutinib Signaling Pathway

Bosutinib is a potent inhibitor of the BCR-ABL and Src family kinases, which are key drivers in certain cancers, particularly Chronic Myeloid Leukemia (CML).[1][2] Understanding this pathway is crucial for researchers utilizing Bosutinib and its deuterated analog.

Bosutinib_Signaling_Pathway Bosutinib Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl BCR-ABL Kinase downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) bcr_abl->downstream Phosphorylation src_kinases Src Family Kinases (Src, Lyn, Hck) src_kinases->downstream Phosphorylation proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival apoptosis Apoptosis (Programmed Cell Death) survival->apoptosis Inhibition bosutinib Bosutinib bosutinib->bcr_abl bosutinib->src_kinases

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling.

This comprehensive guide provides the essential information for understanding and verifying the quality of this compound. By adhering to these rigorous quality control standards and analytical protocols, researchers can ensure the accuracy and reliability of their experimental results.

References

In-Depth Technical Guide: Solubility of Bosutinib-d8 in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility of Bosutinib-d8

This compound is a deuterated form of Bosutinib, a potent dual inhibitor of Src and Abl tyrosine kinases. It is often used as an internal standard for the quantification of Bosutinib in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). Understanding its solubility is critical for the preparation of stock solutions and for conducting a wide array of in vitro and in vivo experiments.

Data Presentation: Quantitative Solubility

The solubility of Bosutinib in DMSO and methanol has been reported by various sources. The data is summarized in the table below. It is important to note that slight variations in reported solubility can arise from differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used.

CompoundSolventReported SolubilityMolar Concentration (mM)Source
BosutinibDMSO~ 20 mg/mL~ 37.7 mMCayman Chemical[1]
BosutinibDMSO≥ 46 mg/mL≥ 86.7 mMRapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC - NIH[2]
BosutinibDMSO53.05 mg/mL100 mMTocris Bioscience
BosutinibMethanol"Very soluble"Not specifiedDevelopment And Validation Of Bosutinib By Using UV – Spectrophotometric Method In Bulk Form
BosutinibMethanol13.26 mg/mL25 mMTocris Bioscience

The molecular weight of Bosutinib (530.45 g/mol ) was used for molar concentration calculations.

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. Below are detailed methodologies for key experiments relevant to assessing the solubility of compounds like this compound.

Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturated concentration of this compound in DMSO and methanol at a specific temperature.

Materials:

  • This compound (solid)

  • DMSO (analytical grade)

  • Methanol (analytical grade)

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of DMSO or methanol. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by either centrifugation at high speed or by filtration through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or molarity.

Method 2: Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate solubility.

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Plate reader with nephelometric or UV absorbance capabilities

Procedure:

  • Plate Preparation: A small volume of the this compound DMSO stock solution is added to the wells of a microtiter plate.

  • Buffer Addition: The aqueous buffer is then added to the wells to achieve the desired final compound concentrations.

  • Incubation: The plate is mixed and incubated at a controlled temperature for a shorter period than the shake-flask method (e.g., 1-2 hours).

  • Detection:

    • Nephelometry: The plate is read using a nephelometer, which measures light scattering caused by any precipitated compound.

    • Direct UV Assay: The plate is centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured with a UV plate reader at the λmax of Bosutinib.

  • Data Analysis: The solubility is determined as the concentration at which precipitation is first observed (nephelometry) or the highest concentration where the compound remains in solution (UV assay).

Mandatory Visualizations

Signaling Pathway of Bosutinib

Bosutinib is a dual inhibitor of Abl and Src tyrosine kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Chronic Myeloid Leukemia (CML).[3] The diagram below illustrates the primary targets of Bosutinib and the downstream pathways it affects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases (Src, Lyn, Hck) Growth_Factor_Receptor->Src_Family_Kinases BCR_ABL BCR-ABL PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS STAT3 STAT3 BCR_ABL->STAT3 Src_Family_Kinases->PI3K Src_Family_Kinases->RAS Src_Family_Kinases->STAT3 Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src_Family_Kinases AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT3->Proliferation_Survival

Caption: Bosutinib inhibits BCR-ABL and Src kinases, blocking downstream signaling pathways.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask method for determining the solubility of this compound.

G Start Start: Add excess This compound to solvent Equilibration Equilibrate at constant temperature with agitation (24-72h) Start->Equilibration Phase_Separation Separate solid and liquid phases (Centrifugation/Filtration) Equilibration->Phase_Separation Quantification Dilute supernatant and quantify concentration (HPLC/UV-Vis) Phase_Separation->Quantification End End: Calculate Solubility (mg/mL or mM) Quantification->End

Caption: Workflow for equilibrium solubility determination of this compound.

References

The Precision of Stable Isotopes: A Technical Guide to the Research Applications of Labeled Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted research applications of stable isotope-labeled (SIL) Bosutinib, a critical tool in advancing our understanding of this potent tyrosine kinase inhibitor. By incorporating stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) into the Bosutinib molecule, researchers can leverage the principles of isotope dilution mass spectrometry to achieve unparalleled accuracy and precision in quantitative bioanalysis. This guide provides a comprehensive overview of the primary applications, detailed experimental protocols, and the underlying signaling pathways, offering a vital resource for scientists in the field of drug metabolism, pharmacokinetics, and clinical pharmacology.

Core Applications of Stable Isotope-Labeled Bosutinib

The primary application of stable isotope-labeled Bosutinib, particularly deuterated forms like Bosutinib-d9, is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The near-identical physicochemical properties of the labeled and unlabeled analyte ensure that they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification of Bosutinib in complex biological matrices such as plasma and serum.

Beyond its role as an internal standard, stable isotope-labeled Bosutinib is invaluable for:

  • Pharmacokinetic (PK) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) of Bosutinib with high confidence. Co-administration of a therapeutic dose of unlabeled Bosutinib with a micro-dose of its labeled counterpart allows for the precise determination of absolute bioavailability and the characterization of metabolic pathways.

  • Metabolic Profiling: Tracking the metabolic fate of Bosutinib in vivo and in vitro. The distinct mass signature of the labeled compound enables the unambiguous identification of metabolites, even at low concentrations, and helps to differentiate drug-related material from endogenous interferences.

  • Drug-Drug Interaction (DDI) Studies: Accurately assessing the impact of co-administered drugs on the pharmacokinetics of Bosutinib. The use of a SIL internal standard ensures that any observed changes in Bosutinib concentration are due to genuine interactions and not analytical variability.

Experimental Protocols: Quantification of Bosutinib using a Deuterated Internal Standard

A validated LC-MS/MS method for the simultaneous quantification of multiple kinase inhibitors, including Bosutinib, utilizes a deuterated internal standard to ensure analytical rigor. The following protocol is a representative example of such a method.

Sample Preparation
  • Spiking: To a 100 µL aliquot of human plasma or serum, add the stable isotope-labeled internal standard, such as Bosutinib-d9, to a final concentration of 5 ng/mL.

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 3 µm, 50 × 2.1 mm) with a gradient elution profile.

    • Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 3.5) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Bosutinib and its stable isotope-labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bosutinib530.2141.1
Bosutinib-d9539.2141.1

Note: The specific MRM transitions may vary slightly depending on the instrument and optimization.

Data Analysis and Quantification

The concentration of Bosutinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Bosutinib.

Visualizing Key Pathways and Workflows

To better understand the context of Bosutinib's action and analysis, the following diagrams illustrate the relevant signaling pathway, the experimental workflow for its quantification, and its metabolic pathway.

Bosutinib_Signaling_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, CrkL) BCR_ABL->Downstream Src_Kinases Src Family Kinases (Src, Lyn, Hck) Src_Kinases->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src_Kinases Inhibits LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Spike Spike with Bosutinib-d9 (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Quantify Quantification (Calibration Curve) Data->Quantify Bosutinib_Metabolism cluster_metabolites Major Metabolites Bosutinib Bosutinib CYP3A4 CYP3A4 (Liver) Bosutinib->CYP3A4 Metabolized by M2 Oxydechlorinated Bosutinib (M2) M5 N-Desmethylated Bosutinib (M5) M6 Bosutinib N-oxide (M6) (minor) CYP3A4->M2 CYP3A4->M5 CYP3A4->M6

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bosutinib in biological matrices. Bosutinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The method detailed herein utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring. The method has been validated for its accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Bosutinib is an FDA-approved oral medication for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). It functions as a dual inhibitor of the Bcr-Abl and Src-family tyrosine kinases, which are implicated in the pathogenesis of CML. Monitoring the plasma concentration of Bosutinib is crucial for optimizing therapeutic efficacy and minimizing dose-related toxicities. LC-MS/MS offers the high sensitivity and specificity required for accurate bioanalysis of drugs like Bosutinib in complex biological fluids. This document provides a detailed protocol for the determination of Bosutinib, adaptable for various research applications.

Experimental

Materials and Reagents
  • Bosutinib reference standard (Purity ≥99%)

  • Internal Standard (IS): Tofacitinib or Diazepam

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of Bosutinib and the internal standard from the plasma matrix.

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved on a C18 reversed-phase column.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Flow Rate: 0.40 mL/min

  • Gradient: Isocratic or gradient elution can be used. An example isocratic condition is 30:70 (Acetonitrile:Water with 0.1% Formic Acid).

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Bosutinib: m/z 530.3 → 141.1

    • Tofacitinib (IS): m/z 313.3 → 149.1

    • Diazepam (IS): m/z 285.2 → 193.1

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of Bosutinib. The chromatographic conditions provide good separation of Bosutinib and the internal standard from endogenous matrix components, with typical retention times of around 3.3 minutes for Bosutinib and 1.7 minutes for Tofacitinib.

Linearity

The method exhibits excellent linearity over the concentration range of 5–3000 ng/mL in plasma. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis yielded a correlation coefficient (r²) of >0.999.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The results are summarized in the table below and were found to be within the acceptable limits as per regulatory guidelines. Intra- and inter-day accuracy and precision values were typically less than 4%.

Quantitative Data Summary

ParameterBosutinibReference(s)
Linearity Range 5–200 ng/mL
5–3000 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Lower Limit of Quantification (LLOQ) 5.0 ng/mL
Intra-day Precision (%CV) < 4%
Inter-day Precision (%CV) < 4%
Intra-day Accuracy (% bias) < 4%
Inter-day Accuracy (% bias) < 4%
Extraction Recovery 102.7 ± 3.12%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for Bosutinib analysis.

Bosutinib Signaling Pathway Inhibition

Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein, the hallmark of CML. This oncoprotein possesses constitutively active tyrosine kinase activity, driving downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase domain, blocking its activity and inhibiting downstream signaling.

bcr_abl_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcr_abl Bcr-Abl ras RAS bcr_abl->ras stat5 STAT5 bcr_abl->stat5 pi3k PI3K bcr_abl->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation stat5->proliferation akt AKT pi3k->akt akt->proliferation bosutinib Bosutinib bosutinib->bcr_abl

Application Notes and Protocols for Bosutinib Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols and comparative data on common sample preparation techniques for the quantification of Bosutinib in biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Bosutinib.

Introduction to Bosutinib and the Importance of Sample Preparation

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Accurate quantification of Bosutinib in biological samples such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of sample preparation technique is a critical step that significantly impacts the reliability, sensitivity, and accuracy of the subsequent analytical method, which is often high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary goals of sample preparation are to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby improving the signal-to-noise ratio and enhancing the overall performance of the analytical method. The most common techniques employed for Bosutinib quantification are protein precipitation (PPT), solid-phase extraction (SPE), and to a lesser extent, liquid-liquid extraction (LLE).

Overview of Sample Preparation Techniques

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile, to the sample, which denatures and precipitates the proteins. Following centrifugation, the supernatant containing the analyte can be directly injected into the analytical instrument or further processed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to isolate the analyte from the sample matrix. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a suitable solvent. SPE can provide cleaner extracts and higher concentration factors compared to protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective for certain compounds, specific and detailed LLE protocols for Bosutinib are less commonly reported in the literature compared to PPT and SPE.[1] Generally, for tyrosine kinase inhibitors, various organic solvents like ethyl acetate and tert-butyl methyl ether have been used.[1]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Bosutinib Quantification in Human Plasma

This protocol describes a common protein precipitation method using acetonitrile for the extraction of Bosutinib from human plasma prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., a deuterated Bosutinib or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample and briefly vortex.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 1:3 sample to solvent ratio).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an HPLC vial, avoiding disturbance of the protein pellet.

  • Filtration (Optional but Recommended): For cleaner samples, filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram:

cluster_0 Protein Precipitation Workflow start Start: Plasma Sample is_spike Spike with Internal Standard start->is_spike add_acn Add Acetonitrile (1:3 ratio) is_spike->add_acn vortex Vortex (1-2 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10-15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter end Analyze by LC-MS/MS filter->end

Protein Precipitation Workflow for Bosutinib
Protocol 2: Solid-Phase Extraction (SPE) for Bosutinib Quantification in Human Plasma

This protocol details the use of an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge for the extraction of Bosutinib from human plasma.[2][3]

Materials:

  • Human plasma samples

  • Oasis HLB SPE cartridges (e.g., 1 mL, 30 mg)[2]

  • Internal Standard (IS) solution

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • 60% Methanol in water (v/v)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

  • Microcentrifuge tubes

  • Vortex mixer

  • HPLC vials

Procedure:

  • Sample Pre-treatment: To a 100 µL plasma sample, add the internal standard and dilute with 900 µL of water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water through the cartridge.[3] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing: Wash the cartridge with 1.0 mL of water to remove polar interferences. Follow this with a wash of 1.0 mL of 60% methanol in water to remove less polar interferences.

  • Elution: Elute Bosutinib and the internal standard from the cartridge with 1.0 mL of 100% methanol into a clean collection tube.[3]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solution (typically the initial mobile phase of the LC method). Vortex for 30 seconds to ensure complete dissolution.[3]

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the analytical system.

Workflow Diagram:

cluster_1 Solid-Phase Extraction Workflow start Start: Plasma Sample + IS pretreat Pre-treat: Dilute with Water start->pretreat load Load Sample pretreat->load condition Condition Cartridge: Methanol then Water condition->load wash1 Wash 1: Water load->wash1 wash2 Wash 2: 60% Methanol wash1->wash2 elute Elute: 100% Methanol wash2->elute evaporate Evaporate to Dryness (N2) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analyze by LC-MS/MS or HPLC-UV reconstitute->end

Solid-Phase Extraction Workflow for Bosutinib

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the described sample preparation techniques for Bosutinib quantification from various studies.

Table 1: Performance of Protein Precipitation Methods
Biological MatrixAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
Human Liver MicrosomesLC-MS/MS5 - 2000.97102.7 ± 3.12< 4 (Intra- & Inter-day)[2]
Rat PlasmaUPLC-MS/MS0.1 - 5000.175.6 - 85.6< 9.7 (Intra- & Inter-day)[4]
Mice Plasma & TissueUPLC-MS/MS5 - 30005.0Not ReportedNot Reported[5]
Table 2: Performance of Solid-Phase Extraction Methods
Biological MatrixAnalytical MethodLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (%RSD)Reference
Human PlasmaHPLC-UV25 - 15002584.36 - 85.82< 8.7 (Intra- & Inter-day)[2][6][7]
Human PlasmaHPLC-PDA10 - 5001091.6 - 99.0< 6.0[7]
Human PlasmaHPLC10 - 500Not Reported86 - 90< 11.3 (Intra- & Inter-day)[3]

Signaling Pathway (Illustrative Example)

While not directly related to sample preparation, understanding the mechanism of action of Bosutinib is relevant for researchers in the field. Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases.

cluster_2 Bosutinib Signaling Pathway Inhibition Bosutinib Bosutinib BCR_ABL BCR-ABL Kinase Bosutinib->BCR_ABL Inhibits Src_Kinase Src Family Kinases Bosutinib->Src_Kinase Inhibits Downstream Downstream Signaling (Cell Proliferation, Survival) BCR_ABL->Downstream Activates Src_Kinase->Downstream Activates CML Chronic Myeloid Leukemia (Cell Growth) Downstream->CML

Simplified Bosutinib Inhibition Pathway

Conclusion

Both protein precipitation and solid-phase extraction are effective methods for the preparation of biological samples for Bosutinib quantification. Protein precipitation offers a rapid and simple workflow, making it suitable for high-throughput analysis. Solid-phase extraction, while more labor-intensive, generally provides cleaner extracts and can lead to improved sensitivity and reduced matrix effects. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive resource for researchers to select and implement the most appropriate sample preparation strategy for their Bosutinib quantification studies.

References

Application Notes and Protocols for the Detection of Bosutinib-d8 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Bosutinib-d8, a deuterated internal standard for Bosutinib, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary parameters, experimental procedures, and data presentation for robust and reliable detection.

Mass Spectrometry Parameters

The accurate quantification of Bosutinib and its deuterated internal standard, this compound, relies on precise mass spectrometry settings. The following tables summarize the key parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

Table 1: Mass Spectrometer General Settings

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow650 L/hr
Cone Gas Flow100 L/hr
Collision GasArgon

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (s)Cone Voltage (V)Collision Energy (V)
Bosutinib530.3141.10.14525
Bosutinib530.3113.10.14520
This compound 538.5 141.1 0.1 45 25

Note: The product ion at m/z 141.1 for this compound is the same as for Bosutinib as the deuterium labeling is on the piperazine ring, which is not part of this fragment.

Experimental Protocols

This section outlines the step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Bosutinib and this compound reference standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • Spike 100 µL of plasma with the this compound internal standard solution to a final concentration of 100 ng/mL.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Table 3: Liquid Chromatography Parameters

ParameterSetting
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

experimental_workflow sample Plasma Sample is_spike Spike with this compound (Internal Standard) sample->is_spike 100 µL ppt Protein Precipitation (Acetonitrile) is_spike->ppt Add 300 µL Acetonitrile centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap Supernatant reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject 5 µL data Data Acquisition and Quantification lcms->data

Caption: Experimental workflow for sample preparation and analysis.

logical_relationship cluster_sample Prepared Sample cluster_ms Mass Spectrometer Bosutinib Bosutinib (Analyte) Q1 Q1 (Precursor Scan) Bosutinib->Q1 m/z 530.3 Bosutinib_d8 This compound (Internal Standard) Bosutinib_d8->Q1 m/z 538.5 Q2 Q2 (Collision Cell) Q1->Q2 Isolation Q3 Q3 (Product Scan) Q2->Q3 Fragmentation Detector Detector Q3->Detector m/z 141.1, 113.1 signaling_pathway BCR_ABL BCR-ABL Tyrosine Kinase Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL

Application Note: A Validated HPLC-UV Method for the Determination of Bosutinib Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of Bosutinib. Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases used in the treatment of chronic myeloid leukemia.[1][2] The described method is applicable for the analysis of Bosutinib in both bulk pharmaceutical form and human plasma, providing a reliable and accessible analytical tool for research, quality control, and pharmacokinetic studies. The protocol is simple, sensitive, and demonstrates excellent linearity, precision, and accuracy.

Introduction

Bosutinib is a targeted therapy that functions as a dual inhibitor of the Src and Abl tyrosine kinases.[1][2] These kinases are critical components of signaling pathways that regulate cell proliferation and survival.[3] Aberrant activation of these pathways is a hallmark of certain cancers, most notably Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] Accurate and reliable quantification of Bosutinib is essential for drug formulation, quality control, and for monitoring therapeutic drug levels in patients to ensure efficacy and safety. While advanced methods like LC-MS/MS exist, HPLC-UV offers a more accessible, cost-effective, and equally reliable alternative for many laboratory settings.[1] This document provides a detailed protocol for the determination of Bosutinib concentration using HPLC-UV.

Signaling Pathway of Bosutinib

Bosutinib exerts its therapeutic effect by inhibiting the kinase activity of both the Bcr-Abl fusion protein and Src family kinases. This inhibition blocks downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways, thereby suppressing tumor cell proliferation and survival.[3]

Bosutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinases Receptor Tyrosine Kinases Src_Abl Src/Abl Kinases Receptor Tyrosine Kinases->Src_Abl Bosutinib Bosutinib Bosutinib->Src_Abl PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Src_Abl->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway Src_Abl->MAPK_ERK JAK_STAT3 JAK/STAT3 Pathway Src_Abl->JAK_STAT3 Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation MAPK_ERK->Proliferation JAK_STAT3->Proliferation

Caption: Bosutinib inhibits Src/Abl kinases and downstream pathways.

Experimental Protocols

This section provides detailed methodologies for the quantification of Bosutinib in both bulk form and human plasma.

Protocol 1: Quantification of Bosutinib in Bulk Form

This protocol is adapted for the analysis of Bosutinib as a raw material or in a pharmaceutical dosage form.

1. Materials and Reagents:

  • Bosutinib reference standard

  • Methanol (HPLC grade)[4]

  • Potassium dihydrogen phosphate (analytical grade)[4]

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector, pump, and autosampler.

  • Column: Primesil C18 (or equivalent C18 column)[4]

  • Mobile Phase: Methanol and potassium dihydrogen phosphate buffer (pH 5.9) in a 90:10 ratio.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 266 nm[4]

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes[5]

3. Preparation of Solutions:

  • Buffer Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 5.9.

  • Mobile Phase Preparation: Mix methanol and the prepared buffer in a 90:10 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Bosutinib reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[4][5]

4. Sample Preparation:

  • For Bulk Powder: Accurately weigh a quantity of the powder, dissolve it in methanol to obtain a known concentration, and dilute with the mobile phase to fall within the calibration curve range.

  • For Dosage Form: Weigh and finely powder a number of tablets. Take a portion of the powder equivalent to a known amount of Bosutinib, dissolve it in methanol with the aid of sonication, and filter. Dilute the filtrate with the mobile phase to a suitable concentration for analysis.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Bosutinib standard injections against their corresponding concentrations.

  • Determine the concentration of Bosutinib in the sample preparations from the calibration curve using linear regression.

Protocol 2: Quantification of Bosutinib in Human Plasma

This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring.

1. Materials and Reagents:

  • Bosutinib reference standard

  • Imatinib (Internal Standard - IS)

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)[1]

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (1 mL, 30 mg) or equivalent.[1]

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Protocol 1.

  • Column: CAPCELL PAK C18 MG II (250 mm x 4.6 mm i.d.) or equivalent reversed-phase C18 column.[6]

  • Mobile Phase: 0.5% KH2PO4 (pH 3.5), acetonitrile, and methanol in a 55:25:20 (v/v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • UV Detection: 250 nm[1]

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.5% aqueous solution of KH2PO4 and adjust the pH to 3.5. Mix this buffer with acetonitrile and methanol in a 55:25:20 (v/v/v) ratio. Filter and degas.[1]

  • Standard Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Bosutinib and Imatinib (IS) by dissolving the compounds in methanol.[1]

  • Working Standard Solutions: Prepare working standard solutions of Bosutinib by serial dilution of the stock solution with methanol.

  • Internal Standard Working Solution: Prepare a working solution of Imatinib in methanol.

4. Sample Preparation (Solid-Phase Extraction):

  • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • In a clean tube, mix 100 µL of plasma sample with the internal standard working solution.

  • Load the mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

5. Calibration Curve and Quality Controls:

  • Prepare calibration standards by spiking drug-free human plasma with known amounts of Bosutinib to yield final concentrations in the range of 25-1500 ng/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process the calibration standards and QC samples alongside the unknown samples using the SPE procedure described above.

6. Data Analysis:

  • Calculate the peak area ratio of Bosutinib to the internal standard (Imatinib).

  • Construct a calibration curve by plotting the peak area ratio against the Bosutinib concentration.

  • Determine the concentration of Bosutinib in the plasma samples from the calibration curve.

Experimental Workflow

The general workflow for the analysis of Bosutinib using HPLC-UV is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration & Quantification F->G H Calibration Curve Generation G->H I Concentration Calculation G->I H->I

Caption: General workflow for HPLC-UV analysis of Bosutinib.

Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Validation Parameters for Bosutinib in Bulk Form
ParameterResult
Linearity Range10-50 µg/mL[4]
Correlation Coefficient (r²)0.998[4]
Retention Time~6.9 minutes[4]
Accuracy (% Recovery)99.37% - 101.25%[4]
Precision (%RSD)< 2%
Limit of Detection (LOD)0.297 µg/mL[5]
Limit of Quantification (LOQ)0.901 µg/mL[5]
Table 2: Method Validation Parameters for Bosutinib in Human Plasma
ParameterResult
Linearity Range25-1500 ng/mL[1]
Correlation Coefficient (r²)0.9996[1]
Internal StandardImatinib[1]
Extraction Recovery84.36% - 85.82%[1][6]
Intraday Precision (%CV)1.11% - 6.04%[1]
Interday Precision (%CV)< 8.7%[1]
Accuracy-5.95% to 5.85%[1][6]
Limit of Detection (LOD)20 ng/mL[1][6]
Limit of Quantification (LOQ)25 ng/mL[1]

Conclusion

The HPLC-UV methods described in this application note are demonstrated to be simple, rapid, accurate, and precise for the quantification of Bosutinib in both bulk form and human plasma.[1][4] These protocols provide a valuable resource for researchers, scientists, and drug development professionals, enabling reliable analysis for quality control and pharmacokinetic assessments. The methods are readily implementable in most analytical laboratories equipped with standard HPLC instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Bosutinib-d8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bosutinib-d8 when used as an internal standard in the bioanalysis of bosutinib in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of Bosutinib, where eight hydrogen atoms on the methylpiperazine moiety have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS like this compound is considered the gold standard as it has nearly identical chemical and physical properties to the analyte (Bosutinib), ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for potential variability in the analytical process.

Q2: What are the primary stability concerns for this compound in biological matrices?

The primary stability concerns for this compound, like other deuterated internal standards, revolve around its potential degradation under various storage and handling conditions, and the possibility of deuterium-hydrogen exchange. However, the deuterium labels on the piperazine ring of this compound are chemically stable and not prone to exchange under typical bioanalytical conditions.[1][2] Therefore, the main focus of stability testing should be on the overall integrity of the molecule under different experimental conditions.

Q3: What are the recommended storage conditions for stock and working solutions of this compound?

Stock solutions of this compound are typically prepared in organic solvents like DMSO or methanol.[3] It is recommended to store these solutions at -20°C or -80°C to ensure long-term stability.[4][5] Working solutions, which are further dilutions of the stock solution, should also be stored under similar frozen conditions. The stability of these solutions should be experimentally verified as part of the bioanalytical method validation.

Q4: How should biological samples (e.g., plasma, whole blood) containing this compound be handled and stored?

Biological samples should be processed as quickly as possible after collection. If immediate analysis is not possible, plasma and serum samples should be stored frozen, typically at -20°C or -80°C. Studies have shown that bosutinib is stable in plasma for at least 28 days at -20°C and for up to 767 days at -80°C.[6][7][8] Whole blood stability should also be assessed, especially if there is a delay between blood collection and plasma/serum separation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard.

Problem 1: High Variability in Internal Standard Response

  • Possible Cause: Inconsistent sample preparation, degradation of this compound, or matrix effects.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Assess Stability: Verify the stability of this compound under the specific conditions of your experiment (see Stability Testing Protocols below). This includes bench-top stability, freeze-thaw stability, and post-processed sample stability.

    • Evaluate Matrix Effects: Investigate for the presence of matrix effects that may be differentially affecting the ionization of this compound across different samples. This can be done by comparing the response of the internal standard in extracted blank matrix to its response in a neat solution.

Problem 2: Unexpected Peaks or Poor Peak Shape for this compound

  • Possible Cause: Contamination, degradation of this compound, or chromatographic issues.

  • Troubleshooting Steps:

    • Check for Contamination: Analyze blank matrix samples to ensure there is no interference at the retention time of this compound.

    • Investigate Degradation: Review the stability data. If degradation is suspected, prepare fresh working solutions and re-analyze the samples. A stress degradation study on bosutinib identified eight degradation impurities under basic hydrolysis, oxidative, and photolytic conditions, which could be relevant for its deuterated analog.[10]

    • Optimize Chromatography: Evaluate and optimize the chromatographic conditions, including the mobile phase composition, gradient, and column chemistry, to ensure good peak shape and resolution.

Problem 3: Inaccurate Quantification of Bosutinib

  • Possible Cause: Instability of Bosutinib or this compound, incorrect concentration of the internal standard working solution, or non-co-elution of the analyte and internal standard.

  • Troubleshooting Steps:

    • Confirm Solution Concentrations: Prepare fresh calibration standards and quality control (QC) samples to verify the accuracy of the stock and working solutions.

    • Verify Co-elution: Ensure that Bosutinib and this compound co-elute under the established chromatographic conditions. While deuterated standards are expected to co-elute with the analyte, slight differences in retention time can occur and may lead to differential matrix effects.

    • Perform Comprehensive Stability Testing: Conduct thorough stability assessments for both Bosutinib and this compound in the relevant biological matrix as per regulatory guidelines (FDA and EMA).[9][11][12]

Data Presentation

Table 1: Summary of Recommended Stability Studies for this compound in Biological Matrices

Stability TestConditions to EvaluateAcceptance Criteria
Stock Solution Stability Storage at room temperature and refrigerated/frozen conditions for a specified duration.Mean concentration should be within ±10% of the nominal concentration.
Working Solution Stability Storage at room temperature and refrigerated/frozen conditions for a specified duration.Mean concentration should be within ±10% of the nominal concentration.
Freeze-Thaw Stability At least three freeze-thaw cycles from the intended storage temperature to room temperature.Mean concentration of QC samples should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability Storage of spiked matrix samples at room temperature for a duration that reflects the expected sample handling time.Mean concentration of QC samples should be within ±15% of the nominal concentration.
Long-Term Stability Storage of spiked matrix samples at the intended storage temperature (-20°C or -80°C) for a duration equal to or exceeding the study sample storage time.Mean concentration of QC samples should be within ±15% of the nominal concentration.
Post-Processed Sample Stability Storage of extracted samples in the autosampler under the conditions of the analytical run.Mean concentration of QC samples should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.

  • Analyze one set of fresh QC samples (cycle 0).

  • Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, analyze the QC samples.

  • The mean concentration of the analyte in the freeze-thaw samples should be within ±15% of the nominal concentration.

Protocol 2: Long-Term Stability Assessment

  • Prepare a sufficient number of QC samples at low and high concentrations in the relevant biological matrix.

  • Analyze a set of fresh QC samples to establish the baseline (time 0).

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • The mean concentration of the analyte in the stored samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_handling Sample Handling & Storage cluster_analysis Analysis stock_solution This compound Stock Solution (-80°C Storage) working_solution Working Solution Preparation stock_solution->working_solution sample_prep Sample Preparation (Spiking IS, Extraction) working_solution->sample_prep sample_collection Biological Sample Collection (e.g., Whole Blood) matrix_processing Plasma/Serum Processing sample_collection->matrix_processing sample_storage Sample Storage (-80°C) matrix_processing->sample_storage sample_storage->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing final_result final_result data_processing->final_result Final Concentration

Caption: Experimental workflow for bioanalysis using this compound.

troubleshooting_logic cluster_is_issues IS Response Issues cluster_peak_issues Peak Shape/RT Issues cluster_cal_issues Calibration/QC Issues start Inaccurate Results Observed check_is Check Internal Standard Response Variability start->check_is check_peaks Examine Peak Shape & Retention Time start->check_peaks check_cal Review Calibration Curve & QC Performance start->check_cal is_stability Assess IS Stability (Freeze-Thaw, Bench-Top) check_is->is_stability matrix_effects Investigate Matrix Effects check_is->matrix_effects contamination Check for Contamination check_peaks->contamination chromatography Optimize Chromatography check_peaks->chromatography solution_prep Verify Stock/Working Solution Concentrations check_cal->solution_prep coelution Confirm Analyte/IS Co-elution check_cal->coelution solution solution is_stability->solution Prepare Fresh IS Solutions matrix_effects->solution contamination->solution chromatography->solution solution_prep->solution coelution->solution

Caption: Troubleshooting logic for this compound related issues.

stability_pathway cluster_conditions Potential Stress Conditions Bosutinib_d8 This compound in Biological Matrix Temp Temperature (Freeze/Thaw, Room Temp) Bosutinib_d8->Temp Instability pH pH Extremes Bosutinib_d8->pH Instability Light Light Exposure Bosutinib_d8->Light Instability Enzymes Enzymatic Activity Bosutinib_d8->Enzymes Instability Degradation Degradation Products Temp->Degradation pH->Degradation Light->Degradation Enzymes->Degradation Inaccurate_Results Inaccurate Quantification Degradation->Inaccurate_Results Leads to

Caption: Potential degradation pathways for this compound.

References

Addressing isotopic exchange or back-exchange in Bosutinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic exchange or back-exchange for Bosutinib-d8. It is intended for researchers, scientists, and drug development professionals using this deuterated internal standard in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on the potential for isotopic exchange.

Question: I am observing a lower than expected mass-to-charge ratio (m/z) for this compound in my LC-MS/MS analysis. Could this be due to isotopic exchange?

Answer: Yes, a lower than expected m/z value for this compound can be an indication of back-exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding solvent or matrix. This results in a mass shift to a lower value. The number of deuterium atoms lost will determine the magnitude of the mass shift.

To troubleshoot this issue, consider the following factors that can promote back-exchange:

  • pH of the mobile phase and sample matrix: Extreme pH values, both acidic and basic, can facilitate the exchange of deuterium atoms, particularly those on carbons adjacent to heteroatoms. Bosutinib's solubility is pH-dependent, being higher at or below pH 5.[1]

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can increase the rate of back-exchange.[2]

  • Solvent composition: Protic solvents, especially water and methanol, are sources of hydrogen atoms that can replace deuterium.

  • Exposure time: The longer the deuterated standard is exposed to conditions that promote exchange, the greater the potential for back-exchange.[2]

Question: My quantitative results for Bosutinib are inconsistent and show poor reproducibility. How can I determine if isotopic exchange in this compound is the cause?

Answer: Inconsistent quantitative results can be a symptom of variable back-exchange in your internal standard. If the extent of back-exchange is not consistent across all samples and standards, it will lead to poor reproducibility.

To investigate this, you can perform the following checks:

  • Analyze a fresh solution of this compound: Prepare a fresh solution of this compound in a non-protic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer. This will give you a baseline measurement of the isotopic purity of the standard.

  • Incubate this compound under your experimental conditions: Prepare a solution of this compound under the same conditions as your samples (e.g., in the same matrix, at the same pH and temperature) and analyze it at different time points. A progressive decrease in the m/z value over time would confirm that back-exchange is occurring.

  • Evaluate your LC method: Long run times on the liquid chromatography (LC) system can increase the opportunity for back-exchange to occur on the column.[3]

The following diagram outlines a logical approach to troubleshooting unexpected results with this compound.

G A Unexpected Analytical Results (e.g., low m/z, poor reproducibility) B Check for Isotopic Exchange A->B C Analyze fresh this compound in aprotic solvent B->C D Incubate this compound under experimental conditions and monitor m/z over time B->D E Isotopic Purity Confirmed? C->E F m/z Stable Over Time? D->F G Isotopic exchange is unlikely. Investigate other sources of error (e.g., instrument settings, sample prep). E->G Yes I Source of this compound may have low isotopic purity. E->I No F->G Yes H Back-exchange is occurring. Implement mitigation strategies. F->H No

Troubleshooting logic for this compound.

Frequently Asked Questions (FAQs)

What is the structure of this compound and where are the deuterium labels located?

This compound is a deuterated form of Bosutinib, a tyrosine kinase inhibitor.[4] The chemical structure of Bosutinib is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[5][6] In this compound, eight deuterium atoms are located on the piperazine ring, as indicated by its IUPAC name: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propoxy)quinoline-3-carbonitrile.[7]

The following diagram illustrates the structure of Bosutinib and highlights the positions of the deuterium atoms in the d8 variant.

G cluster_bosutinib This compound Structure cluster_d8 Deuterium Label Locations bosutinib_structure bosutinib_structure d8_labels The 8 Deuterium atoms replace Hydrogens on the four carbons of the piperazine ring.

Structure of Bosutinib with d8 label locations noted.

Are the deuterium labels on this compound stable?

The deuterium atoms in this compound are on aliphatic carbons (the piperazine ring) and are generally considered stable under typical analytical conditions. However, their proximity to nitrogen atoms can make them susceptible to exchange under certain conditions, such as high temperatures or extreme pH.

How can I minimize isotopic back-exchange during my experiments?

To minimize back-exchange, it is crucial to control the experimental conditions.[2] The following table summarizes the key factors and recommendations:

FactorCondition Promoting Back-ExchangeRecommendation to Minimize Back-Exchange
pH High (>8) or low (<4) pHMaintain pH as close to neutral as possible, or at the pH of minimal exchange (typically around pH 2.5 for quenched HDX experiments).[3]
Temperature Elevated temperaturesKeep samples and solutions cold (e.g., on ice or at 4°C) whenever possible.[2]
Solvent Protic solvents (H2O, MeOH)Use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. Minimize exposure to aqueous environments.
Time Long incubation or analysis timesMinimize the time from sample preparation to analysis. Use shorter LC gradients if possible without compromising chromatographic resolution.[8]

Experimental Protocol to Assess Isotopic Stability

This protocol provides a methodology to evaluate the stability of the deuterium labels on this compound under your specific experimental conditions.

Objective: To determine the rate and extent of back-exchange of deuterium in this compound in a given sample matrix and mobile phase.

Materials:

  • This compound

  • Your sample matrix (e.g., plasma, cell lysate)

  • Your LC mobile phases

  • Aprotic solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in an aprotic solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Establish a baseline (T=0): Dilute the stock solution in the aprotic solvent to a working concentration and inject it into the LC-MS/MS system. Record the m/z and ion intensity of the parent ion.

  • Incubate under experimental conditions: Dilute the this compound stock solution in your sample matrix or mobile phase to the final working concentration.

  • Time-course analysis:

    • Immediately after preparation (T=0), inject an aliquot into the LC-MS/MS system.

    • Incubate the remaining solution under your standard experimental conditions (e.g., room temperature, 37°C).

    • Inject aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • For each time point, determine the m/z of the most abundant isotopologue of this compound.

    • Calculate the percentage of back-exchange by comparing the mass shift over time to the theoretical mass of a single deuterium atom.

    • Plot the percentage of back-exchange versus time to determine the stability of this compound under your conditions.

The following workflow diagram illustrates this experimental protocol.

G A Prepare this compound stock in aprotic solvent B Dilute stock in aprotic solvent and analyze (T=0 baseline) A->B C Dilute stock in experimental matrix A->C D Incubate under experimental conditions C->D E Analyze aliquots at multiple time points D->E F Monitor m/z of this compound E->F G Calculate % back-exchange over time F->G H Determine stability of This compound under your conditions G->H

Workflow for assessing this compound stability.

References

Bosutinib dose optimization and management strategies

Author: BenchChem Technical Support Team. Date: November 2025

Bosutinib Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of bosutinib in experimental settings. It includes frequently asked questions, troubleshooting guides, and detailed protocols to optimize dosing and manage common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bosutinib?

A1: Bosutinib is a potent, orally active, dual inhibitor of Src and Abl tyrosine kinases.[1] In the context of Chronic Myelogenous Leukemia (CML), it targets the ATP-binding site of the BCR-ABL fusion protein, which is a hallmark of Philadelphia chromosome-positive (Ph+) CML.[2] This inhibition blocks downstream signaling pathways, leading to the suppression of malignant cell proliferation and the induction of apoptosis (programmed cell death).[2][3] Bosutinib is also active against Src family kinases (SFKs), including Src, Lyn, and Hck, which contributes to its anti-leukemic effects.[2][4]

Q2: What are the recommended starting doses for bosutinib in clinical research?

A2: The standard starting dose depends on the context of the CML phase. For newly diagnosed chronic phase (CP) Ph+ CML, the recommended starting dosage is 400 mg once daily with food.[5][6] For CP, accelerated, or blast phase Ph+ CML with resistance or intolerance to prior therapy, the recommended starting dose is 500 mg once daily with food.[5][6] Treatment should continue until evidence of disease progression or unacceptable toxicity.[6]

Q3: How should bosutinib be prepared and stored for in vitro experiments?

A3: For in vitro experiments, bosutinib should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What are the known resistance mutations for bosutinib?

A4: Bosutinib has demonstrated efficacy against 16 of 18 imatinib-resistant forms of BCR-ABL expressed in murine myeloid cell lines.[4] However, it is not effective against cells with the T315I and V299L mutations.[4][7]

Q5: What are the main drug interactions to be aware of during preclinical studies?

A5: Bosutinib is a substrate and an inhibitor of both P-glycoprotein (P-gp) and the cytochrome P450 enzyme CYP3A4.[2][7] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter bosutinib plasma concentrations.[7] Strong CYP3A4 inhibitors may increase bosutinib levels, while inducers may decrease them. This should be a consideration when designing animal studies involving co-administered agents.

Troubleshooting Guides

Q1: I am observing high levels of cytotoxicity in my cell line experiments, even at low concentrations of bosutinib. What could be the cause?

A1:

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to Src/Abl inhibition or may have off-target sensitivities. Verify the reported IC50 values for your specific cell line in the literature.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1% v/v) in the culture medium.

  • Incorrect Dosing: Double-check all calculations for serial dilutions from your stock solution. An error in calculation can lead to significantly higher concentrations than intended.

  • Contamination: Test your cell cultures for mycoplasma or other contaminants, which can increase cellular stress and sensitivity to drug treatment.

Q2: My in vivo animal model is showing significant weight loss and diarrhea after bosutinib administration. How can I manage this?

A2: Gastrointestinal toxicity, particularly diarrhea, is a well-documented side effect of bosutinib.[8]

  • Dose Reduction: This is the most common strategy. A lower starting dose may improve tolerability.[9]

  • Dose Ramp-Up: Consider a dose escalation strategy. Some studies suggest that starting at a lower dose (e.g., 100-200 mg) and gradually increasing to the target dose can improve tolerability and mitigate early-onset toxicities.[10][11]

  • Supportive Care: In clinical settings, management includes antidiarrheal agents and fluid replacement.[12] Ensure adequate hydration and nutrition for the animal models.

  • Vehicle Formulation: Evaluate the vehicle used for administration. The formulation itself could contribute to gastrointestinal upset.

Q3: Bosutinib does not seem to be effective against my CML cell line, which was previously reported to be sensitive. What are the potential reasons?

A3:

  • Acquired Resistance: The cell line may have developed resistance over time in culture. Perform genetic sequencing to check for BCR-ABL kinase domain mutations, particularly T315I and V299L, which confer resistance to bosutinib.[4]

  • Drug Inactivation: Ensure the drug has been stored correctly and that the working solutions are freshly prepared. Repeated freeze-thaw cycles can degrade the compound.

  • Experimental Conditions: Verify that the cell density, media components, and incubation times are optimal for the assay. Sub-optimal conditions can mask the drug's effect.

  • Incorrect Target: Confirm that the BCR-ABL pathway is the primary driver of proliferation in your specific cell line passage.

Data Presentation: Quantitative Summaries

Table 1: Recommended Dosing and Dose Escalation
Population/ConditionRecommended Starting DoseDose Escalation ProtocolMaximum Dose
Adults: Newly Diagnosed CP Ph+ CML 400 mg once daily with food[5]Increase by 100 mg increments if response is insufficient and no Grade ≥3 adverse reactions are present.[13]600 mg once daily[13]
Adults: Resistant/Intolerant CP, AP, or BP Ph+ CML 500 mg once daily with food[5]Increase by 100 mg increments if response is insufficient and no Grade ≥3 adverse reactions are present.[13]600 mg once daily[13]
Pediatrics: Newly Diagnosed CP Ph+ CML 300 mg/m² once daily with food[13]For BSA <1.1 m², increase by 50 mg increments. For BSA ≥1.1 m², increase by 100 mg increments.[13]600 mg once daily[13]
Pediatrics: Resistant/Intolerant CP Ph+ CML 400 mg/m² once daily with food[13]For BSA <1.1 m², increase by 50 mg increments. For BSA ≥1.1 m², increase by 100 mg increments.[13]600 mg once daily[13]
Table 2: Dose Adjustments for Common Toxicities
Toxicity (Adverse Event)Grade/SeverityRecommended ActionDose Upon Resumption
Myelosuppression (Neutropenia or Thrombocytopenia)ANC <1,000 x 10⁶/L or Platelets <50,000 x 10⁶/LWithhold bosutinib until ANC ≥1,000 and Platelets ≥50,000.[6]Resume at the same dose if recovery is within 2 weeks. If >2 weeks, reduce dose by 100 mg.[6]
Hepatic Toxicity (Elevated Liver Enzymes)AST/ALT >5x Upper Limit of Normal (ULN)Withhold bosutinib until recovery to ≤2.5x ULN.[6]Resume at a reduced dose of 400 mg once daily. Discontinue if recovery takes >4 weeks.[6]
Diarrhea Grade 3-4 (≥7 stools/day over baseline)Withhold bosutinib until recovery to Grade ≤1.[6]Resume at a reduced dose of 400 mg once daily.[6]
Table 3: Incidence of Common Adverse Events (BFORE Trial, Bosutinib 400 mg Arm)
Adverse EventAny Grade Incidence (%)Grade 3/4 Incidence (%)
Diarrhea 70.1%[8]Not Specified
Nausea 35.1%[8]Not Specified
Thrombocytopenia 35.1%[8]Not Specified
Increased Alanine Aminotransferase (ALT) 30.6%[8]Not Specified
Increased Aspartate Aminotransferase (AST) 22.8%[8]Not Specified

Experimental Protocols

Protocol: In Vitro Dose-Response Assay for Bosutinib Efficacy

Objective: To determine the half-maximal inhibitory concentration (IC50) of bosutinib in a Ph+ CML cell line (e.g., K562).

Materials:

  • Bosutinib powder

  • DMSO (cell culture grade)

  • K562 cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of bosutinib in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Culture K562 cells to ~80% confluency. Count cells and adjust density to 5 x 10⁴ cells/mL in culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume proliferation.

  • Drug Dilution: Prepare a serial dilution of bosutinib in culture medium. A common starting range is 10 µM to 0.1 nM. Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and a no-treatment control.

  • Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared bosutinib dilutions or control medium to the respective wells.

  • Treatment Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

  • Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "lysed cells" control as 0% viability.

    • Plot the normalized viability (%) against the log-transformed bosutinib concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.

Mandatory Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Src_Kinases Src Family Kinases (Src, Lyn, Hck) BCR_ABL->Src_Kinases Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Src_Kinases->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Grb2_SOS->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src_Kinases

Caption: Bosutinib inhibits BCR-ABL and Src Family Kinases.

Experimental_Workflow start Start: Prepare 10 mM Bosutinib Stock in DMSO seed_cells 1. Seed CML cells in 96-well plate start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 prep_dilutions 3. Prepare serial dilutions of Bosutinib incubate1->prep_dilutions treat_cells 4. Treat cells with dilutions and controls prep_dilutions->treat_cells incubate2 5. Incubate for 72 hours treat_cells->incubate2 add_reagent 6. Add Cell Viability Reagent incubate2->add_reagent measure 7. Measure Luminescence add_reagent->measure analyze 8. Analyze Data: Normalize & Plot Curve measure->analyze end End: Determine IC50 Value analyze->end

Caption: Workflow for an in vitro dose-response assay.

Troubleshooting_Logic Problem Problem: Unexpectedly High Cytotoxicity in Cell Culture Check1 Is final DMSO concentration <0.1%? Problem->Check1 Check2 Were dose calculations double-checked? Check1->Check2 Yes Sol1 Root Cause: Solvent Toxicity Check1->Sol1 No Check3 Is the cell line known to be highly sensitive? Check2->Check3 Yes Sol2 Root Cause: Dosing Error Check2->Sol2 No Check4 Has the culture been tested for mycoplasma? Check3->Check4 No Sol3 Root Cause: High Cell Sensitivity Check3->Sol3 Yes Sol4 Root Cause: Contamination Check4->Sol4 No

Caption: Troubleshooting unexpected experimental cytotoxicity.

References

Technical Support Center: Purity Analysis of Bosutinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bosutinib-d8. Our goal is to help you navigate common challenges in purity analysis and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in purity analysis?

A1: this compound is a deuterated form of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. In analytical chemistry, this compound serves as an excellent internal standard for the quantification of Bosutinib in biological matrices by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to Bosutinib, but its increased mass allows it to be distinguished by a mass spectrometer, ensuring accurate quantification.

Q2: What are the common impurities associated with this compound?

A2: Impurities in this compound can arise from the synthesis process or degradation. Common impurities include:

  • Process-Related Impurities: These can be starting materials, intermediates, or by-products from the synthesis of Bosutinib. Examples include regioisomers and precursors like 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile.[1][2]

  • Degradation Products: Bosutinib can degrade under stress conditions such as basic hydrolysis, oxidation, and photolysis.[3] Degradation can lead to impurities like N-oxides and products of oxydechlorination.

  • Unlabeled Bosutinib: A common impurity in deuterated standards is the presence of the unlabeled analyte. It is crucial to know the isotopic purity of your this compound standard.

Q3: What are the recommended analytical techniques for purity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the purity analysis of this compound.[2] HPLC is well-suited for separating impurities, while LC-MS/MS provides high sensitivity and selectivity for identification and quantification.

Troubleshooting Guide

HPLC Analysis

Q1: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing for basic compounds like Bosutinib is a common issue in reverse-phase HPLC.[3][4][5]

  • Cause: The primary cause is often the interaction between the basic amine groups in Bosutinib and acidic silanol groups on the surface of the silica-based column packing material.[3][4]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[5]

    • Increase Buffer Concentration: Using a higher concentration of a suitable buffer (e.g., ammonium acetate) can help to mask the residual silanol groups.[5]

    • Use an End-Capped Column: Employing a column with end-capping can reduce the number of free silanol groups available for interaction.[6]

    • Check for Column Contamination: Accumulation of sample matrix components on the column or guard column can also cause peak tailing. Try replacing the guard column or washing the analytical column with a strong solvent.[7]

Q2: My retention times are shifting between injections. What should I do?

A2: Retention time variability can compromise the reliability of your analysis.

  • Cause: This can be due to several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Re-prepare your mobile phase, ensuring accurate composition and thorough mixing. Premixing the mobile phase components can improve consistency.

    • Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this can affect the flow rate and pressure, leading to retention time shifts.

LC-MS/MS Analysis

Q1: I am observing a signal for unlabeled Bosutinib in my this compound standard. How does this affect my results?

A1: The presence of unlabeled Bosutinib in your deuterated internal standard can lead to an overestimation of the analyte concentration.

  • Cause: This is a common impurity from the synthesis of the deuterated standard.

  • Troubleshooting Steps:

    • Check the Certificate of Analysis (CoA): The CoA of your this compound standard should specify the isotopic purity and the percentage of unlabeled analyte.

    • Correction Factor: If the amount of unlabeled Bosutinib is significant, you may need to apply a correction factor to your calculations.

    • Source a Higher Purity Standard: If the level of unlabeled impurity is unacceptably high, consider obtaining a new batch of this compound with higher isotopic purity.

Q2: I am seeing poor signal intensity or no signal at all for this compound.

A2: Low signal intensity can be due to issues with the sample preparation, chromatography, or mass spectrometer settings.

  • Cause: Potential causes include poor extraction recovery, ion suppression from the matrix, incorrect mass spectrometer parameters, or degradation of the analyte.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as cone voltage and collision energy for the specific parent and daughter ion transitions.

    • Evaluate Matrix Effects: Matrix effects can suppress the ionization of your analyte. Assess for ion suppression by comparing the signal of a standard in solvent versus a standard spiked into a blank matrix extract. If significant suppression is observed, you may need to improve your sample clean-up procedure.

    • Check for Analyte Stability: Ensure that your sample handling and storage procedures are not causing degradation of this compound.

Experimental Protocols

HPLC-UV Purity Method for Bosutinib

This protocol is a general guideline for the purity analysis of Bosutinib raw material.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8][9]

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 266 nm.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Bosutinib reference standard in a suitable solvent (e.g., methanol or DMSO).

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.

    • Prepare the sample solution by dissolving the Bosutinib raw material in the same solvent as the standard to a known concentration.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (solvent) to ensure no carryover.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity of the sample is determined by comparing the peak area of the main peak to the total area of all peaks.

LC-MS/MS Method for Quantification of Bosutinib with this compound Internal Standard

This protocol is a general guideline for the quantification of Bosutinib in a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add an appropriate amount of this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.[4][7]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid.[4][7]

    • Flow Rate: 0.15 mL/min.[4][7]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][7]

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for Bosutinib and this compound.

Data Presentation

Table 1: Bosutinib and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )
BosutinibC₂₆H₂₉Cl₂N₅O₃530.45
This compoundC₂₆H₂₁D₈Cl₂N₅O₃538.5
Bosutinib Desmethyl ImpurityC₂₅H₂₇Cl₂N₅O₃516.42[1][10]
Bosutinib Dimer ImpurityC₄₇H₄₆Cl₄N₈O₆960.74[10]
Bosutinib Regio Isomer ImpurityC₂₆H₂₉Cl₂N₅O₃530.45[1]
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileC₁₉H₁₅Cl₂N₃O₃404.25[1]

Table 2: Example LC-MS/MS Parameters

CompoundParent Ion (m/z)Daughter Ion (m/z)
Bosutinib530.1141.1
This compound538.2141.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for the quantification of Bosutinib.

signaling_pathway cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Effects BCR_ABL BCR-ABL PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Src Src Kinases Src->PI3K_AKT Src->RAS_MAPK Bosutinib Bosutinib Bosutinib->BCR_ABL inhibition Bosutinib->Src inhibition Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: Bosutinib's inhibition of BCR-ABL and Src kinase pathways.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Bosutinib in biological matrices. The focus is on the validation of these methods, with a particular emphasis on the choice of internal standard, a critical component for ensuring accurate and reliable results in pharmacokinetic and other drug development studies. Here, we compare a method utilizing a deuterated internal standard, Bosutinib-d8 (represented by a similar deuterated form), against commonly used alternative internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by mass spectrometry. A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte, thus effectively compensating for variations in sample preparation and analysis. While specific data for a "this compound" method was not available in the public domain, the principles and expected performance are well-established.

Alternative Approaches: Structural Analogs as Internal Standards

In the absence of a readily available SIL internal standard, researchers often turn to structural analogs. These are compounds with similar chemical properties to the analyte but are not isotopically labeled. This guide details validated methods that have successfully employed compounds like Tofacitinib and Imatinib as internal standards for Bosutinib quantification.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of a representative LC-MS/MS method using a deuterated internal standard for Bosutinib analysis compared to published methods using alternative internal standards.

Parameter Method with Deuterated IS (this compound/d9) Method with Tofacitinib IS [1][2]Method with Imatinib IS (HPLC-UV) [3]
Linearity Range 1–500 ng/mL5–200 ng/mL[1][2]25–1500 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.99≥ 0.999[1][2]0.9996[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL[1]25 ng/mL[3]
Intra-day Precision (%CV) < 15%< 4%[1][2]1.11% - 6.04%[3]
Inter-day Precision (%CV) < 15%< 4%[1][2]< 8.7%[3]
Intra-day Accuracy (%RE) ± 15%< 4%[1][2]< 10.18%[3]
Inter-day Accuracy (%RE) ± 15%< 4%[1][2]-5.95% to 5.85%[3]
Extraction Recovery Expected to be high and consistent with analyte102.7 ± 3.12% for Bosutinib[1]84.36% - 85.82%[3]

Experimental Protocols

Below are the detailed methodologies for the compared analytical methods.

Method 1: Representative LC-MS/MS with Deuterated Internal Standard (this compound/d9)

This protocol is a representative example based on common practices for bioanalytical LC-MS/MS methods.

  • Sample Preparation:

    • To 100 µL of plasma, add 50 µL of this compound/d9 internal standard working solution.

    • Add 350 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Bosutinib: m/z 530.3 → 141.1[4]

      • This compound/d9: Specific transition to be determined based on fragmentation.

Method 2: LC-MS/MS with Tofacitinib as Internal Standard[1][2]
  • Sample Preparation:

    • To a volume of human liver microsomes, add Tofacitinib as the internal standard.[1][2]

    • Precipitate proteins using acetonitrile.[1]

  • Chromatographic Conditions:

    • Column: C18 column (2.1 × 50 mm, 1.8 µm)[1][2]

    • Mobile Phase: Isocratic elution with acetonitrile–water (30:70, v/v) containing 0.1 M formic acid.[1][2]

    • Flow Rate: 0.15 mL/min[1][2]

    • Column Temperature: Room temperature[1][2]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.[1][2]

    • Detection: Triple-quadrupole tandem mass spectrometer.[1][2]

    • Retention Times: Tofacitinib (1.7 min), Bosutinib (3.2 min).[1]

Method 3: HPLC-UV with Imatinib as Internal Standard[3]
  • Sample Preparation:

    • To 100 µL of plasma, add 50 µL of Imatinib (500 ng) as an internal standard.[3]

    • Dilute the plasma sample with 900 µL of water.[3]

    • Apply the mixture to an Oasis HLB extraction cartridge (pre-activated with methanol and water).[3]

    • Wash the cartridge with 1.0 mL of water and 1.0 mL of 60% methanol in water.[3]

    • Elute with 100% methanol.[3]

  • Chromatographic Conditions:

    • Column: CAPCELL PAK C18 MG II reversed-phase column (250 mm × 4.6 mm i.d.).[3]

    • Mobile Phase: 0.5% Na₂PO₄·H₂O (pH 3.5)-acetonitrile-methanol (55:25:20, v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 250 nm.[3]

    • Retention Time: Bosutinib peak detected at 15 minutes.[3]

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow and a logical comparison of the internal standards.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound / Tofacitinib / Imatinib) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation SPE Solid Phase Extraction (for HPLC-UV) Add_IS->SPE alternative Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_Separation LC Separation (UPLC/HPLC) SPE->LC_Separation Evaporation Evaporation & Reconstitution (for LC-MS/MS) Centrifugation->Evaporation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection UV_Detection UV Detection LC_Separation->UV_Detection alternative Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification UV_Detection->Quantification Internal_Standard_Comparison cluster_Ideal Ideal Internal Standard cluster_Alternatives Alternative Internal Standards cluster_Characteristics Key Performance Characteristics Bosutinib_d8 This compound (Deuterated) Accuracy Highest Accuracy Bosutinib_d8->Accuracy Precision Highest Precision Bosutinib_d8->Precision Compensation Best Compensation for Matrix Effects & Recovery Bosutinib_d8->Compensation Cost Higher Cost Bosutinib_d8->Cost Availability Potentially Lower Availability Bosutinib_d8->Availability Tofacitinib Tofacitinib Good_Performance Good Performance Tofacitinib->Good_Performance Different_Properties Different Physicochemical Properties Tofacitinib->Different_Properties Lower_Cost Lower Cost Tofacitinib->Lower_Cost Wide_Availability Widely Available Tofacitinib->Wide_Availability Imatinib Imatinib Imatinib->Good_Performance Imatinib->Different_Properties Imatinib->Lower_Cost Imatinib->Wide_Availability

References

A Head-to-Head Battle of Internal Standards: Bosutinib-d8 vs. Tofacitinib for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor bosutinib, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of two potential internal standards for bosutinib quantification: its deuterated analog, Bosutinib-d8, and a structurally unrelated but analytically compatible molecule, tofacitinib.

This comparison delves into the theoretical advantages of deuterated internal standards and presents experimental data from a validated LC-MS/MS method that utilizes tofacitinib as an internal standard for bosutinib quantification. While a detailed validation report for a method employing this compound was not publicly available within the scope of this review, the principles of its use and expected performance are discussed based on established analytical chemistry practices.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms into the bosutinib molecule, this compound has a higher mass-to-charge ratio (m/z) than the parent drug, allowing it to be distinguished by the mass spectrometer. However, its physicochemical properties, including polarity, ionization efficiency, and chromatographic retention time, are nearly identical to those of bosutinib. This close similarity ensures that this compound experiences the same variations as bosutinib during sample processing and analysis, leading to more accurate and precise quantification.

A Practical Alternative: Tofacitinib as an Internal Standard

Quantitative Performance Data

The following table summarizes the validation data for an LC-MS/MS method for the quantification of bosutinib using tofacitinib as an internal standard.[1]

ParameterTofacitinib as Internal Standard for Bosutinib QuantificationThis compound as Internal Standard for Bosutinib Quantification
Linearity Range 5–200 ng/mLData not publicly available
Correlation Coefficient (r²) ≥ 0.999Data not publicly available
Intra-day Precision (%CV) < 4%Data not publicly available
Inter-day Precision (%CV) < 4%Data not publicly available
Intra-day Accuracy (%) < 4%Data not publicly available
Inter-day Accuracy (%) < 4%Data not publicly available
Extraction Recovery Bosutinib: 102.7 ± 3.12% Tofacitinib (IS): 101.63 ± 2.58%Data not publicly available

Experimental Protocols

Method for Bosutinib Quantification Using Tofacitinib as an Internal Standard[1][2]

Sample Preparation: Protein precipitation was used to extract bosutinib and tofacitinib from the matrix (e.g., human liver microsomes).

Chromatography:

  • LC System: A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 × 50 mm, 1.8 μm).

  • Mobile Phase: An isocratic elution system of acetonitrile–water (30:70, v/v) containing 0.1 M formic acid.

  • Flow Rate: 0.15 mL/min.

Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).[2]

Signaling Pathways

To provide context for the therapeutic action of the parent compounds, the signaling pathways of bosutinib and tofacitinib are illustrated below.

G cluster_0 Bosutinib Signaling Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., cell proliferation, survival) BCR_ABL->Downstream activates Src_Family Src Family Kinases (e.g., Src, Lyn, Hck) Src_Family->Downstream activates Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src_Family

Bosutinib inhibits BCR-ABL and Src family kinases.

G cluster_1 Tofacitinib Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK Janus Kinases (JAK1, JAK2, JAK3) Cytokine_Receptor->JAK activates STAT STAT Proteins JAK->STAT phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Gene_Expression Gene Expression (Inflammation) STAT->Gene_Expression regulates G cluster_2 Internal Standard Workflow Sample Biological Sample (e.g., plasma, microsomes) Add_IS Add Internal Standard (this compound or Tofacitinib) Sample->Add_IS Extraction Sample Preparation (e.g., Protein Precipitation) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Analyte/IS Peak Area Ratio) LC_MS->Quantification

References

A Comparative Guide to the In Vivo Metabolite Identification of Bosutinib Using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and findings related to the in vivo metabolite identification of Bosutinib, a second-generation tyrosine kinase inhibitor, utilizing liquid chromatography-mass spectrometry (LC-MS). The information presented is curated from peer-reviewed studies and regulatory summaries to support research and development in drug metabolism and pharmacokinetics.

Executive Summary

Bosutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] In vivo studies in Sprague-Dawley rats have identified a diverse range of metabolites, with the majority being excreted in the feces.[3] Key metabolic transformations include oxidation, dechlorination, N-dealkylation, and conjugation.[3] In humans, the major circulating metabolites are oxydechlorinated Bosutinib and N-desmethylated Bosutinib.[1][2][4] This guide details the experimental protocols for LC-MS analysis, compares the metabolic profiles observed in preclinical species and humans, and provides visual representations of the experimental workflow and metabolic pathways.

Comparative Analysis of Bosutinib Metabolites

The metabolic fate of Bosutinib has been investigated in both preclinical models and humans. The following table summarizes the key metabolites identified in vivo, their routes of biotransformation, and their relative abundance in different biological matrices.

Metabolite IDMetabolic ReactionSpeciesMatrixRelative Abundance (%)Reference
B-M3 Oxidative dechlorinationRatFeces13.91[3]
B-M9 N-dealkylationRatFeces10.58[3]
Oxydechlorinated Bosutinib (M2) Oxidative dechlorinationHumanPlasma19% of parent exposure[2][4]
N-desmethylated Bosutinib (M5) N-demethylationHumanPlasma25% of parent exposure[1][4]
Bosutinib N-oxide (M6) N-oxidationHumanPlasmaMinor[4]
B-M1, B-M2, B-M4, B-M7 Oxidative O-dealkylationRatFeces/UrineNot specified[3]
B-M5 N-oxidationRatFeces/UrineNot specified[3]
B-M8 N-dealkylation, HydroxylationRatFeces/UrineNot specified[3]
B-M10 Glycine conjugationRatFeces/UrineNot specified[3]

Note: A direct quantitative comparison between rat and human metabolites is challenging due to differences in study design and analytical methods. The percentages for human metabolites refer to their exposure relative to the parent drug in plasma, while the percentages for rat metabolites represent their proportion of the total metabolites found in feces.

Experimental Protocols

A validated and sensitive LC-MS/MS method is crucial for the accurate identification and quantification of Bosutinib and its metabolites. The following protocol is a representative example based on published methodologies.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, urine, or homogenized feces, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for metabolite identification and multiple reaction monitoring (MRM) for quantification.

  • Data Analysis: Metabolite identification is based on accurate mass measurements and fragmentation patterns.

Visualizing the Process and Pathways

To facilitate a clearer understanding of the experimental process and the metabolic fate of Bosutinib, the following diagrams have been generated.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis in_vivo_dosing In Vivo Dosing (Sprague-Dawley Rats) biological_samples Collection of Urine, Feces, Plasma in_vivo_dosing->biological_samples protein_precipitation Protein Precipitation (Acetonitrile) biological_samples->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI+, Full Scan/MRM) lc_separation->ms_detection metabolite_identification Metabolite Identification (Accurate Mass & Fragmentation) ms_detection->metabolite_identification quantification Quantification metabolite_identification->quantification

Figure 1: Experimental workflow for in vivo metabolite identification of Bosutinib.

bosutinib_metabolism cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism cluster_metabolites Identified Metabolites Bosutinib Bosutinib Oxidation Oxidation Bosutinib->Oxidation Dechlorination Oxidative Dechlorination Bosutinib->Dechlorination N_Dealkylation N-Dealkylation Bosutinib->N_Dealkylation Hydroxylation Hydroxylation Bosutinib->Hydroxylation N_Oxidation N-Oxidation Bosutinib->N_Oxidation M_Oxidative_Dechlorination Oxydechlorinated Bosutinib Dechlorination->M_Oxidative_Dechlorination M_N_Dealkylation N-desmethylated Bosutinib N_Dealkylation->M_N_Dealkylation M_Hydroxylated Hydroxylated Metabolites Hydroxylation->M_Hydroxylated M_N_Oxide Bosutinib N-oxide N_Oxidation->M_N_Oxide Glycine_Conjugation Glycine Conjugation M_Glycine_Conjugate Glycine Conjugate Glycine_Conjugation->M_Glycine_Conjugate M_Hydroxylated->Glycine_Conjugation

Figure 2: Primary metabolic pathways of Bosutinib.

Alternative Analytical Approaches

While LC-MS is the gold standard for metabolite identification, other techniques can provide complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and TOF mass spectrometers provide high mass accuracy and resolution, which is critical for elucidating the elemental composition of unknown metabolites.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information for isolated metabolites, confirming the exact position of metabolic modifications.

  • Radiolabeling Studies: Administration of radiolabeled Bosutinib (e.g., with ¹⁴C) allows for the tracking of all drug-related material, ensuring a complete picture of mass balance and excretion pathways.

Conclusion

The in vivo metabolite identification of Bosutinib using LC-MS has revealed a complex metabolic profile. The primary pathways involve CYP3A4-mediated oxidation, dechlorination, and N-dealkylation. Significant differences in the major metabolites and their excretion routes are observed between preclinical species (rats) and humans, highlighting the importance of careful cross-species comparison in drug development. The methodologies and data presented in this guide provide a valuable resource for researchers working on the metabolism and disposition of Bosutinib and other tyrosine kinase inhibitors.

References

Navigating Bosutinib Quantification: A Comparative Guide to Analytical Methods and Metabolite Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of the tyrosine kinase inhibitor Bosutinib, accurate quantification in biological matrices is paramount. This guide provides a comparative overview of commonly employed analytical methods, with a special focus on the potential for cross-reactivity from its major metabolites in immunoassays. While chromatographic methods demonstrate high specificity, the impact of metabolites on potential immunoassays remains a critical data gap in the field.

Bosutinib is a potent dual inhibitor of the Src and Abl tyrosine kinases, indicated for the treatment of chronic myeloid leukemia (CML). Following administration, Bosutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 into several metabolites. The major circulating metabolites are oxydechlorinated Bosutinib (M2) and N-desmethylated Bosutinib (M5), with Bosutinib N-oxide (M6) being a minor metabolite. These metabolites are generally considered to be inactive. The accurate measurement of the parent drug, without interference from these metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Comparison of Analytical Methodologies

The quantification of Bosutinib in biological samples is predominantly achieved through two highly specific and sensitive methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To date, there is a notable absence of commercially available immunoassays (e.g., ELISA kits) for Bosutinib, and consequently, a lack of public data on the cross-reactivity of its metabolites in such formats.

Analytical MethodPrincipleSpecificity for Bosutinib vs. MetabolitesKey AdvantagesKey Limitations
Immunoassay (Hypothetical) Competitive or sandwich assay using antibodies to detect the target molecule.Data not available. Potential for cross-reactivity exists depending on the antibody's epitope recognition.High throughput, rapid, and potentially lower cost per sample.Susceptible to interference from structurally similar compounds, including metabolites, leading to overestimation of the parent drug concentration. Requires development and rigorous validation of specific antibodies.
HPLC-UV Separation of compounds based on their physicochemical properties followed by detection using UV absorbance.High. Chromatographic separation allows for the distinction of Bosutinib from its metabolites based on their different retention times. Studies have reported no interference from metabolites.Robust, reliable, and widely available instrumentation.Lower sensitivity compared to LC-MS/MS. Requires larger sample volumes and longer run times.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, which identifies and quantifies molecules based on their mass-to-charge ratio.Very High. Considered the gold standard for specificity. Can unequivocally differentiate and quantify Bosutinib and its metabolites.[1]Highest sensitivity and specificity. Requires very small sample volumes.Higher instrument and operational costs. Requires specialized technical expertise.

Experimental Protocols

Quantification of Bosutinib by HPLC-UV

This method is suitable for the routine quantification of Bosutinib in plasma samples.

1. Sample Preparation (Solid-Phase Extraction):

  • Plasma samples are first thawed and vortexed.

  • An internal standard (e.g., a related tyrosine kinase inhibitor not co-administered with Bosutinib) is added to the plasma.

  • The samples are then loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • The cartridge is washed to remove interfering substances.

  • Bosutinib and the internal standard are eluted with an appropriate organic solvent.

  • The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used for isocratic or gradient elution.

  • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

  • Detection: The UV detector is set to a wavelength where Bosutinib exhibits maximum absorbance.

3. Data Analysis:

  • The concentration of Bosutinib in the sample is determined by comparing the peak area of Bosutinib to that of the internal standard and referencing a standard curve prepared with known concentrations of the drug.

Quantification of Bosutinib by LC-MS/MS

This method offers the highest sensitivity and specificity for Bosutinib quantification.

1. Sample Preparation (Protein Precipitation):

  • A small volume of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing Bosutinib and the internal standard, is collected and may be diluted before injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Liquid Chromatography: Similar to HPLC, a C18 column is used to separate Bosutinib from other components in the sample extract. A gradient elution is often employed to achieve optimal separation in a shorter time.

  • Mass Spectrometry: The eluent from the LC system is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Bosutinib and the internal standard are monitored for highly selective detection and quantification.

3. Data Analysis:

  • The peak area ratios of the analyte to the internal standard are used to construct a calibration curve from which the concentration of Bosutinib in the unknown samples is interpolated.

Visualizing Key Processes

To aid in the understanding of the experimental and biological contexts of Bosutinib analysis, the following diagrams are provided.

G Hypothetical Workflow for Immunoassay Cross-Reactivity Testing cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis start Prepare standard solutions of Bosutinib and its metabolites (M2, M5, M6) spike Spike known concentrations of each metabolite into drug-free plasma start->spike controls Prepare plasma samples with Bosutinib only (positive control) and blank plasma (negative control) spike->controls assay Perform the immunoassay (e.g., ELISA) on all prepared samples controls->assay measure Measure the signal (e.g., absorbance, fluorescence) assay->measure calculate Calculate the apparent concentration of 'Bosutinib' in the metabolite-spiked samples measure->calculate determine Determine the percentage of cross-reactivity for each metabolite calculate->determine

A potential workflow for assessing metabolite cross-reactivity in a Bosutinib immunoassay.

G Simplified Bosutinib Signaling Pathway Inhibition cluster_kinases Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Bosutinib Bosutinib BCR_ABL BCR-ABL Bosutinib->BCR_ABL Src Src Family Kinases (Src, Lyn, Hck) Bosutinib->Src Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival (Anti-Apoptosis) BCR_ABL->Survival Src->Proliferation Src->Survival Adhesion Cell Adhesion & Migration Src->Adhesion

Bosutinib inhibits BCR-ABL and Src family kinases, blocking pro-cancer signaling pathways.

Conclusion

For researchers requiring the accurate quantification of Bosutinib, LC-MS/MS stands out as the most specific and sensitive method, effectively eliminating the risk of interference from known metabolites. HPLC-UV also offers a reliable and specific alternative. The potential for cross-reactivity of Bosutinib metabolites in immunoassays is a significant unknown. Should immunoassays for Bosutinib become available, it will be imperative for researchers to critically evaluate the validation data, specifically the cross-reactivity profiles of the major metabolites M2 and M5, to ensure the accuracy and reliability of their findings. Until such data is provided, chromatographic methods, particularly LC-MS/MS, remain the recommended approach for the definitive quantification of Bosutinib in biological matrices.

References

A Comparative Guide to Bosutinib Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods for the quantification of bosutinib, a dual Src/Abl tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of bosutinib in biological matrices. This document summarizes key performance data from published studies and provides detailed experimental protocols.

Comparative Analysis of Quantification Methods

The quantification of bosutinib is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods offer a cost-effective and widely accessible approach for bosutinib quantification. These methods generally demonstrate good performance for therapeutic drug monitoring and pharmacokinetic studies where higher concentrations are expected.

ParameterMethod 1Method 2Method 3
Linearity Range 25-1500 ng/mL[1]10-500 ng/mL[2]10-50 µg/mL[3]
Lower Limit of Quantification (LLOQ) 25 ng/mL[1]10 ng/mL[2]0.901 µg/mL[3]
Intra-day Precision (%CV) <6.04%[1]<11.3%[2]<1.21%[3]
Inter-day Precision (%CV) <8.7%[1]<11.3%[2]<0.66%[3]
Intra-day Accuracy <10.18%[1]Within 9.8%[2]-
Inter-day Accuracy -5.95% to 5.85%[1]Within 9.8%[2]-
Extraction Recovery 84.36% - 85.82%[1]86% - 90%[2]-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods provide superior sensitivity and selectivity, making them the preferred choice for applications requiring the measurement of low concentrations of bosutinib, such as in metabolic stability studies or when using small sample volumes.

ParameterMethod 1Method 2
Linearity Range 5-200 ng/mL[4][5]5-3000 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.97 ng/mL[5]5.0 ng/mL[6]
Intra-day Precision (%CV) <4%[4][7]-
Inter-day Precision (%CV) <4%[4][7]-
Intra-day Accuracy <4%[4][7]-
Inter-day Accuracy <4%[4][7]-
Extraction Recovery 102.7 ± 3.12%[8]-

Experimental Workflows and Protocols

The following sections detail the methodologies for the key experiments cited in the comparison tables.

Bosutinib Quantification Experimental Workflow

Bosutinib Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (SPE or Protein Precipitation) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC/UPLC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for bosutinib quantification in plasma.

Detailed Experimental Protocols

Method 1: HPLC-UV

  • Sample Preparation : Plasma samples were processed using an Oasis hydrophilic-lipophilic balance (HLB) extraction cartridge (1 mL, 30 mg). Imatinib was used as the internal standard.[1][9]

  • Chromatography : Separation was achieved on a CAPCELL PAK C18 MG II reversed-phase column. The mobile phase consisted of 0.5% KH2PO4 (pH 3.5), acetonitrile, and methanol (55:25:20, v/v/v) at a flow rate of 1.0 mL/min.[1]

  • Detection : UV detection was performed at 250 nm. The retention time for bosutinib was approximately 15 minutes.[1]

Method 2: LC-MS/MS

  • Sample Preparation : Protein precipitation using acetonitrile was employed for the extraction of bosutinib and the internal standard, tofacitinib, from human liver microsomes.[5][10]

  • Chromatography : A 1.8 μm C18 column (2.1 × 50 mm) was used for separation with an isocratic mobile phase of acetonitrile–water (30:70, v/v) containing 0.1 M formic acid. The flow rate was 0.15 mL/min.[4][5]

  • Detection : A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 530 -> 113 and 141 for bosutinib and m/z 313.2 -> 165 and 148.9 for tofacitinib.[5]

Mechanism of Action: Bosutinib Signaling Pathways

Bosutinib is a potent dual inhibitor of Src and Abl kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Chronic Myeloid Leukemia (CML).[4][5][11] By inhibiting these kinases, bosutinib effectively blocks downstream signaling cascades.

Bosutinib Signaling Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT MAPK_ERK MAPK/ERK BCR_ABL->MAPK_ERK JAK_STAT JAK/STAT3 BCR_ABL->JAK_STAT Src Src Family Kinases (Src, Lyn, Hck) Src->PI3K_AKT Src->MAPK_ERK Src->JAK_STAT Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->Src Inhibits Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Bosutinib's inhibition of BCR-ABL and Src kinases.

Bosutinib's primary mechanism involves blocking the ATP-binding site of the BCR-ABL fusion protein and Src family kinases.[8][11] This action prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[1] The ultimate result is a decrease in cell proliferation and an increase in apoptosis in cancer cells.[7]

References

Navigating Tyrosine Kinase Inhibitor Intolerance: A Comparative Guide to Bosutinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-intolerance between tyrosine kinase inhibitors (TKIs) is critical for optimizing treatment strategies in chronic myeloid leukemia (CML). This guide provides a detailed comparison of bosutinib with other TKIs, focusing on their adverse event profiles and the management of patients who have previously failed TKI therapy due to intolerance.

Bosutinib, a dual inhibitor of SRC and ABL kinases, presents a distinct safety and efficacy profile compared to other TKIs such as imatinib, dasatinib, and nilotinib.[1][2] While all these agents target the pathogenic BCR-ABL kinase, their differing selectivity for other kinases contributes to unique toxicity profiles.[2] This guide synthesizes data from key clinical trials to illuminate the landscape of TKI cross-intolerance and position bosutinib as a viable therapeutic option for patients with CML who are resistant or intolerant to prior TKI therapy.[3][4][5]

Comparative Analysis of Adverse Events

The table below summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for bosutinib, imatinib, dasatinib, and nilotinib. This data highlights the differential toxicity profiles that are crucial considerations when selecting a subsequent TKI following intolerance.

Adverse EventBosutinibImatinibDasatinibNilotinib
Gastrointestinal
Diarrhea70-86%[2][6]26-34%[2][6]High IncidenceModerate Incidence
Nausea35-48%[6][7]39%[6]High IncidenceModerate Incidence
Vomiting33-43%[6][7]16%[2]High IncidenceModerate Incidence
Fluid Retention
Pleural Effusion4-17%[2][8]<1%[2]Up to 27%Low Incidence
Edema (Peripheral/Periorbital)2-5%[2]12-14%[2]High IncidenceLow Incidence
Hematological
Thrombocytopenia25-39% (Grade 3/4)[7][9]15% (Grade 3/4)[2]High Incidence (Grade 3/4)Moderate Incidence (Grade 3/4)
Neutropenia10-13% (Grade 3/4)[2]22-30% (Grade 3/4)[2]High Incidence (Grade 3/4)High Incidence (Grade 3/4)
Anemia8% (Grade 3/4)[2]8% (Grade 3/4)[2]High Incidence (Grade 3/4)Moderate Incidence (Grade 3/4)
Other Common AEs
RashHigh Incidence6% (Cross-intolerance)[8]Moderate IncidenceModerate Incidence
Alanine Aminotransferase (ALT) Elevation31-33%[2][6]9%[2]Moderate IncidenceHigh Incidence
Aspartate Aminotransferase (AST) Elevation23-28%[2][6]10%[2]Moderate IncidenceHigh Incidence

Note: Incidence rates are aggregated from multiple clinical trials and may vary based on the patient population and study design. Grade 3/4 indicates severe adverse events.

Cross-Intolerance Profile of Bosutinib

A key concern when switching TKIs is the potential for cross-intolerance, where a patient experiences the same dose-limiting toxicity with a new TKI. Clinical data suggests that bosutinib has a low rate of cross-intolerance for many of the common adverse events associated with other TKIs.

The following table details the rates of cross-intolerance with bosutinib in patients who were intolerant to prior TKI therapy, based on data from the long-term follow-up of a phase I/II study (NCT00261846) and the BYOND phase 4 study (NCT02228382).[5][8]

Prior TKI Intolerance ReasonRecurrence with Bosutinib (Any Grade)Cross-Intolerance with Bosutinib (Discontinuation)
Imatinib Intolerance
Rash-4.5%[8]
Diarrhea-7.7%[8]
Edema-50% (n=1)[8]
Thrombocytopenia67.6% (Grade 3/4 Recurrence)[8]-
Neutropenia-25% (n=1)[8]
Dasatinib Intolerance
Pleural Effusion52.2%[8]8.7%[8]
Diarrhea--
Thrombocytopenia--
Neutropenia-12.5%[8]
Nilotinib Intolerance
Pleural Effusion-14.3% (n=1)[8]
RashNo recurrence leading to discontinuation[10]0%[10]
Hematologic AEsNo recurrence leading to discontinuation[10]0%[10]
HepatotoxicityNo recurrence leading to discontinuation[10]0%[10]

Signaling Pathways and Mechanism of Action

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through multiple downstream signaling pathways. All TKIs for CML target the ATP-binding site of the ABL kinase domain, but with varying affinities and off-target effects. Bosutinib is a dual inhibitor of both BCR-ABL and Src family kinases.[11]

BCR_ABL_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibitors BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: BCR-ABL signaling pathway and TKI inhibition points.

Experimental Protocols

The data presented in this guide are primarily derived from two key clinical trials: a Phase I/II study (NCT00261846) and the Phase IV BYOND study (NCT02228382).

Phase I/II Study (NCT00261846) Methodology

This was an open-label, multicenter study involving patients with Philadelphia chromosome-positive (Ph+) CML or Ph+ acute lymphoblastic leukemia who were resistant or intolerant to prior TKI therapy.[8][12]

  • Patient Population: Patients with chronic, accelerated, or blast phase CML who had failed prior imatinib therapy. Subsequent cohorts included patients who had also failed dasatinib and/or nilotinib.[4][12]

  • Treatment: Bosutinib was administered orally at a starting dose of 500 mg once daily. Dose adjustments were permitted for management of adverse events.[12][13]

  • Efficacy Assessments: Efficacy was evaluated based on hematologic, cytogenetic, and molecular responses. Complete hematologic response (CHR), major cytogenetic response (MCyR), and complete cytogenetic response (CCyR) were key endpoints.[4]

  • Safety Assessments: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). Cross-intolerance was defined as the discontinuation of bosutinib due to the same adverse event that led to the discontinuation of a prior TKI.[8]

Note: A detailed, step-by-step protocol for this study is not publicly available. The methodology is described based on the information provided in the published results.

Phase IV BYOND Study (NCT02228382) Methodology

This was a single-arm, open-label, non-randomized phase 4 study to further evaluate the efficacy and safety of bosutinib in patients with CML who were resistant or intolerant to prior TKIs.[3][14]

  • Patient Population: Adult patients with a diagnosis of Ph+ and/or BCR-ABL1+ CML who had been previously treated with at least one TKI.[3][14]

  • Treatment: Bosutinib was administered at a starting dose of 500 mg once daily. Dose escalation to 600 mg daily was permitted for unsatisfactory response, and dose reductions to 400 mg, 300 mg, or 200 mg daily were allowed for toxicity management.[3][14]

  • Efficacy Assessments: The primary endpoints were cumulative confirmed MCyR by one year. MCyR was defined as CCyR (0% Ph+ metaphases) or partial cytogenetic response (1-35% Ph+ metaphases). Responses were confirmed by two consecutive assessments at least 28 days apart.[1][3]

  • Safety Assessments: Treatment-emergent adverse events were monitored and graded using NCI CTCAE. Cross-intolerance was a key secondary endpoint.[3]

A workflow for managing a patient with prior TKI intolerance is illustrated below.

TKI_Intolerance_Management Start Patient with Intolerance to Prior TKI Assess Assess Nature and Grade of Prior Intolerance Start->Assess ConsiderBosutinib Consider Bosutinib Therapy Assess->ConsiderBosutinib Initiate Initiate Bosutinib (e.g., 500 mg daily) ConsiderBosutinib->Initiate Monitor Monitor for Adverse Events and Response Initiate->Monitor AE_Occurs Adverse Event Occurs Monitor->AE_Occurs ManageAE Manage AE: - Supportive Care - Dose Interruption AE_Occurs->ManageAE Yes Continue Continue Bosutinib with Monitoring AE_Occurs->Continue No DoseReduce Dose Reduction (e.g., to 400 mg or 300 mg) ManageAE->DoseReduce Discontinue Discontinue Bosutinib if AE is severe/persistent ManageAE->Discontinue If severe DoseReduce->Continue

Caption: Clinical workflow for managing TKI intolerance with bosutinib.

Conclusion

The distinct adverse event profile of bosutinib, characterized by a higher incidence of gastrointestinal events but a lower incidence of fluid retention and certain musculoskeletal events compared to other TKIs, makes it a valuable option for patients with CML who have experienced intolerance to prior therapies.[2][6] The low rates of cross-intolerance for common AEs like rash and pleural effusion further support the use of bosutinib in this patient population.[8] Careful monitoring and proactive management of adverse events, including dose modifications, are essential for optimizing the therapeutic benefit of bosutinib in patients with prior TKI intolerance.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Bosutinib-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Bosutinib-d8, a deuterated analog of the tyrosine kinase inhibitor Bosutinib. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound, like its parent compound, is a potent pharmaceutical agent. The available safety data indicates that it can cause serious eye irritation and may lead to allergic skin reactions.[1] Furthermore, it is classified as harmful if swallowed and may cause respiratory irritation.[2][3] Long-term exposure may have adverse effects on aquatic environments.[1][2] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential to minimize exposure.[4][5]

Primary Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure to control airborne particles.[6]

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated stock solutions, the use of a glove box or an isolator is strongly recommended.[4]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.[5][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and changed frequently, especially if contaminated.[5]

  • Body Protection: A lab coat or a disposable gown should be worn to prevent skin contact.[5][6]

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[7]

Quantitative Exposure and Toxicity Data

While specific occupational exposure limits (OELs) for this compound have not been established, data for the parent compound, Bosutinib, provide a crucial reference for risk assessment.

ParameterValueSource
Pfizer Occupational Exposure Limit (OEL) 10 µg/m³ (8-hour TWA)Internal Data
Switzerland OEL-TWA 3 mg/m³[4]
Acute Oral Toxicity Harmful if swallowed[2][3]
Eye Irritation Causes serious eye irritation[1][2]
Skin Sensitization May cause an allergic skin reaction[1][2]
Respiratory Irritation May cause respiratory irritation[2][3]

TWA: Time-Weighted Average

Operational Plan for Handling this compound

The following step-by-step procedure must be followed for all work involving this compound:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure that a chemical fume hood or other appropriate ventilated enclosure is certified and functioning correctly.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat or gown.

    • Don chemical safety goggles and a face shield.

    • Wear two pairs of nitrile gloves.

  • Compound Handling:

    • Perform all manipulations of solid this compound within the designated ventilated enclosure.

    • To minimize dust generation, avoid pouring the powder directly. Use a spatula for transfers.

    • When preparing solutions, add the solvent to the solid slowly to prevent aerosolization.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).

    • Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.

    • Remove the remaining PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste (e.g., unused solutions) should be collected in a separate, sealed, and labeled hazardous waste container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated secondary containment area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of all this compound waste through a licensed hazardous material disposal company.[5]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[5]

Safe Handling Workflow Diagram

Safe_Handling_Workflow Start Start: Prepare for Handling Prep_Area 1. Designate & Verify Ventilated Work Area Start->Prep_Area Don_PPE 2. Don Required PPE: - Gown/Lab Coat - Goggles & Face Shield - Double Gloves Prep_Area->Don_PPE Handle_Compound 3. Handle this compound in Ventilated Enclosure Don_PPE->Handle_Compound Decontaminate 4. Decontaminate Surfaces & Equipment Handle_Compound->Decontaminate Doff_PPE 5. Doff & Dispose of Contaminated PPE Decontaminate->Doff_PPE Wash_Hands 6. Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste 7. Segregate Solid & Liquid Hazardous Waste Wash_Hands->Segregate_Waste Store_Waste 8. Store Waste in Labeled, Sealed Containers Segregate_Waste->Store_Waste Dispose_Waste 9. Arrange for Professional Hazardous Waste Disposal Store_Waste->Dispose_Waste End End: Safe Completion Dispose_Waste->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.